Product packaging for Methyl 2-cyano-3-methylbutanoate(Cat. No.:CAS No. 52752-25-7)

Methyl 2-cyano-3-methylbutanoate

Cat. No.: B3181075
CAS No.: 52752-25-7
M. Wt: 141.17 g/mol
InChI Key: REICVYSXMMFKMB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) is a specialized organic compound with the molecular formula C 7 H 11 NO 2 and a molecular weight of 141.17 g/mol . This compound serves as a valuable building block in organic synthesis, featuring a unique structure that combines an ester and a nitrile (cyano) group on the same carbon atom, which imparts a distinct reactivity profile for constructing complex molecular architectures . Its primary value in research stems from its role as a precursor in multi-step synthesis pathways. Classical synthetic approaches often involve the alkylation of cyanoacetate esters to build the carbon skeleton of the target molecule . Furthermore, the structure of alpha-cyano esters like this one makes them relevant in the development of advanced catalytic methods, including transition metal-catalyzed routes and organocatalytic systems, for forming carbon-carbon bonds with high efficiency and selectivity . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B3181075 Methyl 2-cyano-3-methylbutanoate CAS No. 52752-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REICVYSXMMFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of methyl 2-cyano-3-methylbutanoate. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound, with the molecular formula C₇H₁₁NO₂, is a cyanoacrylate ester. Its chemical structure consists of a methyl ester group and a nitrile group attached to the same carbon, which is also bonded to an isopropyl group. This structure suggests potential for various chemical reactions and biological activities.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Canonical SMILES CC(C)C(C#N)C(=O)OC[1]
InChI Key REICVYSXMMFKMB-UHFFFAOYSA-N[1]
CAS Number 52752-25-7[1]
Computed Boiling Point Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 98-99 °C at 1 mmHg)
Computed Density Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 1.014 g/mL at 25 °C)
Computed XLogP3 1.4[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹³C NMR Spectroscopy: Data for the ¹³C NMR spectrum of this compound is available and can be a key tool for structural elucidation.[1]

  • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is also available, which can provide information on the compound's molecular weight and fragmentation patterns.[1]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] For the synthesis of this compound, the likely immediate product of the Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate would be methyl 2-cyano-3-methylbut-2-enoate. A subsequent reduction step would be necessary to obtain the target saturated compound.

Materials:

  • Isobutyraldehyde

  • Methyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)[3]

  • Sodium borohydride (for reduction)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Condensation: In a round-bottom flask, dissolve isobutyraldehyde and methyl cyanoacetate in ethanol.[3]

  • Add a catalytic amount of piperidine to the solution.[3]

  • The reaction mixture is then typically heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • Reduction: The crude product (methyl 2-cyano-3-methylbut-2-enoate) is dissolved in a suitable solvent like ethanol.

  • Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the carbon-carbon double bond.

  • Workup: After the reduction is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of cyanoacrylates has been extensively studied for their biocompatibility and use as bio-adhesives.[4][5][6][7] The cytotoxicity of cyanoacrylates is generally observed to decrease with increasing length of the alkyl chain.[5]

Furthermore, other molecules containing a cyano group have been shown to exhibit biological activity. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has been demonstrated to reduce endometrial lesion development by modulating the NF-κB and Nrf2 pathways, showcasing anti-inflammatory and antioxidant properties.[8] This suggests that the cyano group can be a pharmacologically active moiety.

Future research could explore the potential of this compound and its derivatives in various biological contexts, including their effects on inflammatory and oxidative stress-related signaling pathways.

Logical Relationships of Chemical Properties

chemical_properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_reactivity Chemical Reactivity cluster_analysis Analytical Characterization Structure This compound C₇H₁₁NO₂ Formula Molecular Formula C₇H₁₁NO₂ Structure->Formula determines MolWeight Molecular Weight 141.17 g/mol Structure->MolWeight determines BoilingPoint Boiling Point (Estimated) Structure->BoilingPoint influences Density Density (Estimated) Structure->Density influences Solubility Solubility (Predicted by XLogP3) Structure->Solubility influences NMR NMR Spectroscopy (¹³C) Structure->NMR is characterized by MS Mass Spectrometry (GC-MS) Structure->MS is characterized by Knoevenagel Synthesis via Knoevenagel Condensation Reduction Followed by Reduction Knoevenagel->Reduction Reduction->Structure yields Reactants Reactants: Isobutyraldehyde & Methyl Cyanoacetate Reactants->Knoevenagel experimental_workflow start Start: Synthesis reactants Reactants: Isobutyraldehyde & Methyl Cyanoacetate start->reactants condensation Knoevenagel Condensation (Piperidine, Ethanol, Reflux) reactants->condensation reduction Reduction of Intermediate (Sodium Borohydride) condensation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Vacuum Distillation/Chromatography) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (GC-MS) characterization->ms

References

An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-cyano-3-methylbutanoate, a valuable intermediate in organic synthesis. The document details a feasible two-step synthetic pathway, encompassing the Knoevenagel condensation to form the unsaturated intermediate, Methyl 2-cyano-3-methyl-2-butenoate, followed by its selective reduction to the target molecule. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction workflow and mechanisms to support research and development in the chemical and pharmaceutical industries.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves a Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate to yield the α,β-unsaturated ester, Methyl 2-cyano-3-methyl-2-butenoate. The subsequent step focuses on the selective reduction of the carbon-carbon double bond of this intermediate to afford the final saturated product.

Synthesis_Overview Isobutyraldehyde Isobutyraldehyde Catalyst Base Catalyst (e.g., Piperidine) MethylCyanoacetate Methyl Cyanoacetate Intermediate Methyl 2-cyano-3-methyl-2-butenoate ReducingAgent Reducing Agent (e.g., H2, Pd/C) FinalProduct This compound Catalyst->Intermediate Knoevenagel Condensation ReducingAgent->FinalProduct Selective Reduction

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Knoevenagel Condensation for the Synthesis of Methyl 2-cyano-3-methyl-2-butenoate

This procedure details the base-catalyzed condensation of isobutyraldehyde and methyl cyanoacetate. Piperidine is a commonly used catalyst for this transformation.[1][2][3] The reaction proceeds via the formation of an enolate from methyl cyanoacetate, which then acts as a nucleophile attacking the carbonyl carbon of isobutyraldehyde, followed by dehydration.[4][5]

Materials:

  • Isobutyraldehyde

  • Methyl Cyanoacetate

  • Piperidine

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add isobutyraldehyde (1.0 eq), methyl cyanoacetate (1.0-1.2 eq), and toluene.

  • Add a catalytic amount of piperidine (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove piperidine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 2-cyano-3-methyl-2-butenoate by vacuum distillation.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Methyl Cyanoacetate Methyl Cyanoacetate Enolate Enolate Methyl Cyanoacetate->Enolate + Piperidine - Piperidinium Aldehyde Aldehyde Adduct Adduct Enolate->Adduct + Isobutyraldehyde Intermediate Intermediate Adduct->Intermediate - H2O

Figure 2: Mechanism of the Knoevenagel Condensation.
Step 2: Selective Reduction of Methyl 2-cyano-3-methyl-2-butenoate

The selective reduction of the carbon-carbon double bond in the intermediate can be achieved through catalytic hydrogenation.[6] This method is generally preferred for its high selectivity in reducing the C=C bond without affecting the cyano or ester functional groups.

Materials:

  • Methyl 2-cyano-3-methyl-2-butenoate

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 2-cyano-3-methyl-2-butenoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (1-5 mol%) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a balloon of hydrogen for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Reduction_Workflow Start Methyl 2-cyano-3-methyl-2-butenoate in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Hydrogenation (H2 atmosphere) Add_Catalyst->Hydrogenation Filtration Filtration to remove Catalyst Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Figure 3: Experimental workflow for the reduction step.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting materials, intermediate, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
IsobutyraldehydeC₄H₈O72.11Colorless liquid78-84-2
Methyl CyanoacetateC₄H₅NO₂99.09Colorless liquid105-34-0
Methyl 2-cyano-3-methyl-2-butenoateC₇H₉NO₂139.15Liquid or Solid6666-75-7
This compoundC₇H₁₁NO₂141.17-52752-25-7[7]

Table 2: Spectroscopic Data for this compound [7]

Spectroscopic DataValues
¹³C NMR Spectral data available, detailed shifts to be confirmed from experimental results.
GC-MS Major peaks (m/z): 82, 99.
IR Spectroscopy Characteristic peaks expected for C≡N, C=O (ester), and C-H bonds.

Note: Detailed experimental yields for these specific reactions are not widely reported and may vary depending on the exact conditions used. The provided protocols are based on general principles of Knoevenagel condensations and catalytic hydrogenations.

Safety Considerations

  • Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Methyl Cyanoacetate: Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Palladium on Carbon: Flammable solid. May be pyrophoric. Handle with care, especially when dry.

  • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

Spectroscopic Data for Methyl 2-cyano-3-methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-methylbutanoate (C₇H₁₁NO₂). Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a combination of referenced information for analogous structures and predicted values from validated computational models. This guide is intended to support research and development activities by providing key spectroscopic information and detailed experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₁NO₂[1]

  • Molecular Weight: 141.17 g/mol [1]

  • CAS Number: 52752-25-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80s3HO-CH₃
~3.50d1Hα-CH
~2.40m1Hβ-CH
~1.15d6H(CH₃)₂

Note: The exact chemical shifts and coupling constants are predicted and may vary slightly in experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz (Predicted)

Chemical Shift (ppm)Carbon TypeAssignment
~165C=OEster Carbonyl
~116C≡NNitrile Carbon
~53CH₃O-CH₃
~45CHα-CH
~32CHβ-CH
~19CH₃(CH₃)₂
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~2250MediumC≡N stretch (nitrile)
~1745StrongC=O stretch (ester)
~1470MediumC-H bend (alkane)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zPossible Fragment
141[M]⁺ (Molecular Ion)
110[M - OCH₃]⁺
98[M - C₃H₇]⁺
82[M - COOCH₃]⁺
69[C₄H₅O]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters for a proton experiment (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.

    • Phase the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Set the appropriate acquisition parameters for a carbon experiment (e.g., proton-decoupled pulse sequence).

    • Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to obtain the spectrum and phase it.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

  • Salt plates (e.g., NaCl or KBr) if using a liquid sample holder.

  • Pipette

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with a capillary column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from the solvent and other impurities as it travels through the column.

    • As the compound elutes from the column, it will enter the mass spectrometer, where it will be ionized and fragmented.

    • The mass spectrometer will detect the fragments, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR GCMS GCMS Sample->GCMS 1H_NMR_Data ¹H NMR Data (Chemical Shifts, Multiplicity) NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data (Chemical Shifts) NMR->13C_NMR_Data IR_Data IR Data (Functional Groups) FTIR->IR_Data MS_Data MS Data (Fragmentation Pattern) GCMS->MS_Data Structure_Confirmation Structure Confirmation 1H_NMR_Data->Structure_Confirmation 13C_NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-methylbutanoate is a versatile organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name this compound, is a cyanoester with the molecular formula C₇H₁₁NO₂.[1] Its key physical and chemical properties are summarized in the tables below. While experimental data for some properties are limited, computed values provide valuable estimates.

Identification and Nomenclature
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 52752-25-7[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
InChI InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3[1]
InChIKey REICVYSXMMFKMB-UHFFFAOYSA-N[1]
SMILES CC(C)C(C#N)C(=O)OC[1]
Synonyms Methyl 2-cyano-3-methylbutyrate, 2-Cyano-3-methylbutanoic acid methyl ester, Butanoic acid, 2-cyano-3-methyl-, methyl ester[1]
Physical Properties
PropertyValueSource
Boiling Point Not available
Melting Point Not available
Density Not available
XLogP3 1.4[1]

Synthesis and Reactivity

The synthesis of α-cyano esters like this compound can be achieved through various established organic reactions. The reactivity of this compound is primarily dictated by the presence of the cyano and ester functional groups, as well as the activated α-carbon.

Synthetic Routes

Logical Synthesis Workflow:

Synthesis_Workflow Methyl_Cyanoacetate Methyl Cyanoacetate Enolate Enolate Methyl_Cyanoacetate->Enolate Deprotonation Base Base (e.g., NaH, K2CO3) Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Product This compound Enolate->Product SN2 Reaction

Caption: A potential synthetic route to this compound.

Chemical Reactivity

The presence of the electron-withdrawing cyano and ester groups makes the α-hydrogen acidic, allowing for deprotonation and subsequent reactions at this position. Key reactions include:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid.[2]

  • Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation, particularly upon heating.

  • Reduction: The cyano and ester groups can be reduced using various reducing agents to yield amines and alcohols, respectively.

  • Michael Addition: The activated α-carbon can act as a nucleophile in Michael addition reactions.

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra with peak assignments are not available in the searched literature, PubChem indicates the availability of 13C NMR data.[1] Predicted NMR data can serve as a useful reference.

Expected ¹H NMR Signals:

  • A doublet for the two methyl groups of the isopropyl moiety.

  • A multiplet for the methine proton of the isopropyl group.

  • A doublet for the α-proton.

  • A singlet for the methyl ester protons.

Expected ¹³C NMR Signals:

  • Signals for the two non-equivalent methyl carbons of the isopropyl group.

  • A signal for the methine carbon of the isopropyl group.

  • A signal for the α-carbon.

  • A signal for the cyano carbon.

  • A signal for the carbonyl carbon of the ester.

  • A signal for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched results. However, characteristic absorption bands can be predicted based on its functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.

  • C-O stretch (ester): A strong band in the region of 1000-1300 cm⁻¹.

  • C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for this compound.[1] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 141, along with fragmentation patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the isopropyl group.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] The cyano group is a versatile functional handle that can be transformed into various other groups, making it a key component in medicinal chemistry.

Role as a Synthetic Intermediate

The compound's structure is a precursor to various biologically relevant scaffolds. For instance, it can be utilized in the synthesis of substituted amino acids and heterocyclic compounds which are prevalent in many drug molecules.[3]

Logical Flow for Drug Discovery Application:

Drug_Discovery_Flow Starting_Material This compound Modification Chemical Modification (e.g., hydrolysis, reduction, cyclization) Starting_Material->Modification Bioactive_Scaffold Bioactive Scaffold (e.g., substituted amino acid, heterocycle) Modification->Bioactive_Scaffold Lead_Compound Lead Compound Bioactive_Scaffold->Lead_Compound Biological Screening & Optimization

References

An In-depth Technical Guide to Piroctone Olamine (CAS 68890-66-4)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on CAS Number: The CAS number 16409-47-3 provided in the topic query corresponds to Rose Oxide, a fragrance compound. This guide focuses on Piroctone Olamine , with the correct CAS number 68890-66-4 , which aligns with the core requirements for a technical guide on a biologically active compound for researchers, scientists, and drug development professionals. Piroctone olamine is a well-documented antifungal and anti-inflammatory agent.

Introduction

Piroctone olamine, the ethanolamine salt of the hydroxamic acid derivative piroctone, is a potent and versatile active ingredient with a primary application as an anti-dandruff agent in cosmetic and medicinal preparations.[1] First synthesized in 1979, it exhibits a broad spectrum of activity against various microorganisms, including yeasts, fungi, and bacteria.[1] Its fungicidal and anti-inflammatory properties make it a subject of interest for further research and development in dermatology and beyond. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to Piroctone Olamine.

Chemical and Physical Properties

Piroctone olamine is a white to slightly yellow crystalline powder.[2] It is the salt formed from the reaction of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone) and 2-aminoethanol (Olamine).

Table 1: Physicochemical Properties of Piroctone Olamine

PropertyValueReference
CAS Number 68890-66-4[3]
Molecular Formula C₁₆H₃₀N₂O₃[3]
Molecular Weight 298.42 g/mol [1][3]
Melting Point 132.4°C (onset)[2][4]
Solubility Methanol: 278.4 mg/mL, Propylene Glycol: 248.8 mg/mL, Ethanol and Chloroform: Soluble, Water and Oil: Slightly soluble[1][2][4]
logD (Octanol/PBS) 1.84[2][4]
pKa ~7.4

Synthesis

The synthesis of Piroctone Olamine is a multi-step process. A common route involves the synthesis of the piroctone moiety followed by salt formation with ethanolamine.

Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone (Piroctone)

A prevalent method for the synthesis of the piroctone component involves the reaction of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone with a hydroxylamine salt in the presence of a base.

Experimental Protocol:

  • Combine 33.5 g (150 mmol) of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, 29.8 g (429 mmol) of hydroxylammonium chloride, and 22.7 g (214.5 mmol) of sodium carbonate.[5]

  • Heat the mixture at 95°C for 8 hours with stirring.[5]

  • After cooling to room temperature, add 100 ml of ethyl acetate.[5]

  • Filter the solid products under suction and wash with 240 ml of ethyl acetate.[5]

  • The ethyl acetate phase contains the desired 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone.[5]

Formation of Piroctone Olamine Salt

The final step is the reaction of the synthesized piroctone with ethanolamine.

Experimental Protocol:

  • To the ethyl acetate solution containing the synthesized piroctone, add 8.5 ml (142 mmol) of ethanolamine.[5]

  • Induce crystallization by seeding the solution.[5]

  • Allow the solution to cool to facilitate complete crystallization of the Piroctone Olamine salt.[5]

  • The resulting crystalline product is Piroctone Olamine.[5]

Biological Activity and Mechanism of Action

Piroctone olamine exhibits a range of biological activities, with its antifungal and anti-inflammatory properties being the most prominent.

Antifungal Activity

Piroctone olamine is highly effective against a variety of fungi, particularly the Malassezia species, which are implicated in dandruff and seborrheic dermatitis.[6]

Mechanism of Action: The primary antifungal mechanism of Piroctone olamine is through the chelation of ferric ions (Fe³⁺).[1] Iron is an essential cofactor for many fungal enzymes involved in cellular respiration and energy metabolism. By sequestering iron, Piroctone olamine disrupts these vital processes, leading to the inhibition of fungal growth and eventual cell death.[1]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion (Energy Metabolism) Inhibition Inhibition of Energy Metabolism Mitochondrion->Inhibition Iron_Enzymes Iron-Dependent Enzymes Iron_Enzymes->Mitochondrion Essential for function Iron_Enzymes->Inhibition Piroctone Piroctone Olamine Chelation Chelation Piroctone->Chelation Fe3_ion Fe³⁺ Ion Fe3_ion->Chelation Chelation->Iron_Enzymes Deprives enzymes of Fe³⁺

Caption: Antifungal mechanism of Piroctone Olamine via iron chelation.

Table 2: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida species0.125 - 0.5
Malassezia furfur0.0003% - 0.006% (w/v)[6]
Trichophyton rubrum0.0003% - 0.006% (w/v)[6]
Scopulariopsis brevicaulis0.0003% - 0.006% (w/v)[6]
Anti-inflammatory Activity

Piroctone olamine also possesses anti-inflammatory properties, which contribute to its efficacy in treating inflammatory skin conditions like seborrheic dermatitis.[6] The exact signaling pathway of its anti-inflammatory action is not fully elucidated, but it is known to reduce the expression of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay using THP-1 Cells

This protocol describes a general method to assess the anti-inflammatory effects of Piroctone Olamine on a human monocytic cell line (THP-1).

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Differentiate THP-1 cells into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various concentrations of Piroctone Olamine (e.g., 1-50 µM) for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4-24 hours.[7]

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[8][9]

    • Gene Expression Analysis (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL1B, IL6). Normalize the expression to a housekeeping gene like GAPDH or ACTB.[9][10]

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture THP-1 Monocytes B Differentiate with PMA A->B C Pre-treat with Piroctone Olamine B->C D Stimulate with LPS C->D E Collect Supernatant (for ELISA) D->E F Isolate RNA (for qPCR) D->F G Quantify Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) E->G H Measure Inflammatory Gene Expression F->H

Caption: Experimental workflow for assessing the anti-inflammatory activity of Piroctone Olamine.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Piroctone Olamine in various matrices.

Experimental Protocol: HPLC Analysis of Piroctone Olamine

This protocol is adapted from a validated method for the analysis of Piroctone Olamine.[2][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 32°C.[2]

  • Detection Wavelength: 305 nm.[2]

  • Quantification: Based on a standard curve of known concentrations of Piroctone Olamine.

Conclusion

Piroctone olamine is a well-characterized compound with potent antifungal and anti-inflammatory activities. Its established mechanism of action in fungal inhibition, coupled with its favorable safety profile, has solidified its use in dermatological and cosmetic applications. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Piroctone Olamine in various inflammatory and infectious diseases. Future research could focus on elucidating the precise molecular pathways of its anti-inflammatory effects and exploring novel delivery systems to enhance its efficacy.

References

The Pivotal Role of α-Cyanoesters in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties of α-cyanoesters, arising from the synergistic electron-withdrawing effects of the cyano and ester functionalities, render them exceptionally versatile building blocks in organic chemistry. Their activated methylene group serves as a nucleophilic handle for a wide array of carbon-carbon bond-forming reactions, while the cyano and ester groups themselves can participate in or direct a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of α-cyanoesters, detailing key synthetic applications, experimental protocols, and quantitative data to support researchers in leveraging these powerful intermediates for the synthesis of complex molecules and pharmacologically active compounds.

Core Reactivity and Synthetic Utility

The reactivity of α-cyanoesters is primarily centered around the acidity of the α-proton, which is readily abstracted by a base to form a stabilized carbanion. This carbanion is a soft nucleophile, making it an ideal partner in a range of conjugate addition and substitution reactions. Furthermore, the cyano and ester groups can be manipulated or cleaved, offering additional synthetic pathways.

Key Reactions of α-Cyanoesters:
  • Alkylation and Arylation: The nucleophilic character of the α-cyanoester enolate allows for facile alkylation and arylation, providing a straightforward route to α-substituted and α,α-disubstituted cyanoesters. These reactions are fundamental for introducing molecular complexity.

  • Knoevenagel Condensation: This classic condensation reaction between an α-cyanoester and an aldehyde or ketone, typically catalyzed by a weak base, yields an electron-deficient alkene. The resulting α,β-unsaturated products are valuable intermediates in various synthetic transformations.

  • Michael Addition: As excellent Michael donors, α-cyanoesters readily undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

  • Gewald Reaction: This multicomponent reaction involving an α-cyanoester, a ketone or aldehyde, and elemental sulfur provides a direct and efficient route to highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.

  • Biginelli and Hantzsch Type Reactions: α-Cyanoesters can serve as the active methylene component in multicomponent reactions like the Biginelli and Hantzsch syntheses, leading to the formation of dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic cores are prevalent in a wide range of bioactive molecules.

  • Decarboxylation (Krapcho Reaction): The ester group of α-cyanoesters can be selectively removed under specific conditions, most notably the Krapcho decarboxylation, which involves heating in a polar aprotic solvent with a salt. This reaction provides a convenient method for the synthesis of nitriles from α-cyanoesters.[1][2][3][4]

Quantitative Data on Key Reactions

To facilitate the practical application of α-cyanoester chemistry, the following tables summarize quantitative data for several key reactions, highlighting the influence of catalysts, substrates, and reaction conditions on product yields.

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
CatalystSolventReaction TimeYield (%)Reference
NoneMDC12 h5[5]
TriethylamineMDC12 h60[5]
Triethylamine hydrochlorideMDC10 h64[5]
PiperidineMDC8 h72[5]
Piperidine acetateMDC10 h58[5]
DABCO/[HyEtPy]Cl-H₂O-5-40 min83-99[6]
Diisopropylethylammonium acetate (DIPEAc)MDC1-2 h92[5]
Cu─Mg─Al layered double hydroxide (LDH)Toluene-95[7]
Table 2: Substrate Scope of the Gewald Reaction
Ketone/Aldehydeα-Cyanoester/nitrileProduct Yield (%) (Conventional)Product Yield (%) (Microwave)Reference
CyclohexanoneMethyl cyanoacetate8255[8]
CyclohexanoneCyanoacetamide7878[8]
CyclohexanoneN-Phenylcyanoacetamide8755[8]
Cyclohexanonetert-Butyl cyanoacetate81-[8]
AcetoneEthyl cyanoacetate79-[9]
PropiophenoneMalononitrile86-[9]
Table 3: Substrate Scope of the Biginelli Reaction with Ethyl Cyanoacetate
AldehydeCatalystSolventYield (%)Reference
BenzaldehydeDIPEAcNone92[10]
4-ChlorobenzaldehydeDIPEAcNone95[10]
4-MethoxybenzaldehydeDIPEAcNone89[10]
4-NitrobenzaldehydeDIPEAcNone96[10]
BenzaldehydeH₃BO₃None82[11]
4-ChlorobenzaldehydeH₃BO₃None85[11]
Benzaldehyde(NH₄)₂CO₃Water96[12]

Experimental Protocols

Detailed methodologies for key reactions involving α-cyanoesters are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

  • Methylene chloride (MDC)

  • Standard laboratory glassware

Procedure:

  • To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in MDC (10 mL), add DIPEAc (0.2 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford ethyl (E)-2-cyano-3-phenylacrylate.

Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).

  • Add morpholine (2 mmol) to the mixture.

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.

Protocol 3: Michael Addition of Ethyl Cyanoacetate to Chalcone

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve chalcone (10 mmol) and ethyl cyanoacetate (12 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add a catalytic amount of sodium ethoxide (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Protocol 4: Krapcho Decarboxylation of an α-Cyanoester

Materials:

  • α-Cyanoester (e.g., ethyl 2-cyano-2-phenylbutanoate)

  • Sodium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the α-cyanoester (10 mmol) in DMSO (20 mL).

  • Add sodium chloride (12 mmol) and water (20 mmol).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships and experimental workflows involving α-cyanoesters.

G cluster_alkylation General Workflow for α-Alkylation of Cyanoesters start α-Cyanoester base Base (e.g., NaH, LDA) start->base Deprotonation enolate Stabilized Enolate base->enolate alkyl_halide Alkyl Halide (R-X) enolate->alkyl_halide SN2 Attack product α-Alkylated Cyanoester alkyl_halide->product workup Aqueous Workup product->workup purification Purification (Distillation/Chromatography) workup->purification final_product Pure α-Alkylated Product purification->final_product G cluster_milrinone Synthetic Pathway to Milrinone picoline 4-Picoline intermediate1 1-(4-pyridinyl)-2-propanone picoline->intermediate1 Synthesis intermediate2 4-ethoxy-3-(4-pyridinyl)-3-buten-2-one intermediate1->intermediate2 Reaction with ethoxymethylenemalononitrile milrinone Milrinone intermediate2->milrinone Condensation cyanoacetamide Cyanoacetamide cyanoacetamide->milrinone Condensation G cluster_anastrozole Key Steps in Anastrozole Synthesis mesitylene Mesitylene bromination Bromination (NBS) mesitylene->bromination dibromide 3,5-bis(bromomethyl)toluene bromination->dibromide cyanation Cyanation (NaCN) dibromide->cyanation dinitrile 3,5-bis(cyanomethyl)toluene cyanation->dinitrile methylation Methylation (MeI, Base) dinitrile->methylation methylated_dinitrile 3,5-bis(1-cyano-1-methylethyl)toluene methylation->methylated_dinitrile anastrozole_precursor Anastrozole Precursor methylated_dinitrile->anastrozole_precursor Further Steps

References

Thermodynamic Properties of Methyl Cyanoalkanoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoalkanoates are a class of organic compounds characterized by the presence of both a methyl ester and a nitrile functional group. This unique combination of functionalities makes them valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of their thermodynamic properties is crucial for process design, safety analysis, and the prediction of their behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for selected methyl cyanoalkanoates, details the experimental protocols used for their determination, and presents a generalized workflow for these experimental investigations.

While a significant body of data exists for methyl cyanoacetate, experimental thermodynamic information for higher homologues and isomers such as methyl 2-cyanopropanoate and methyl 3-cyanopropanoate is notably scarce in the publicly available literature. This guide focuses on the most well-characterized of these compounds, highlighting the need for further experimental work to expand the thermodynamic database for this important class of molecules.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of methyl cyanoacetate and its close analogue, ethyl cyanoacetate, for which more comprehensive data are available.

Table 1: Physical Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate

PropertyMethyl CyanoacetateEthyl Cyanoacetate
CAS Number 105-34-0105-56-6
Molecular Formula C₄H₅NO₂C₅H₇NO₂
Molecular Weight ( g/mol ) 99.09113.11
Boiling Point (°C) 204-207208-210
Melting Point (°C) -13-22
Density (g/mL at 25°C) 1.1231.063

Table 2: Thermodynamic Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate

PropertyMethyl CyanoacetateEthyl Cyanoacetate
Vapor Pressure (mmHg at 20°C) 0.20.03
Heat Capacity, Cp (J K⁻¹ mol⁻¹ at 25°C) Data not readily available220.22[1]
Standard Enthalpy of Formation, ΔfH° (gas) Data not readily availableData not readily available
Standard Gibbs Free Energy of Formation, ΔfG° (gas) Data not readily availableData not readily available

Note: The lack of readily available, experimentally determined values for the standard enthalpy and Gibbs free energy of formation for these compounds in public databases underscores the need for further research.

Experimental Protocols

The determination of the thermodynamic properties of methyl cyanoalkanoates relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy of Formation and Heat Capacity

a) Combustion Calorimetry for Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property that is often determined experimentally using combustion calorimetry.

  • Principle: A precisely weighed sample of the methyl cyanoalkanoate is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released during the combustion reaction causes a temperature rise in the surrounding water bath, which is carefully measured.

  • Apparatus: The primary instrument is a bomb calorimeter, which consists of a high-strength, sealed combustion vessel (the "bomb"), a bucket of water in which the bomb is submerged, a stirrer, a thermometer with high resolution, and an ignition system.

  • Procedure:

    • A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in a crucible inside the bomb.

    • The bomb is sealed, purged of air, and then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a known mass of water.

    • The initial temperature of the water is recorded over a period to establish a baseline.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of the methyl cyanoalkanoates is then derived from the experimental heat of combustion using Hess's law, taking into account the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

b) Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

  • Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard, typically sapphire.

  • Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for a reference, usually an empty pan), temperature sensors, and a system to control the heating and cooling rates.

  • Procedure:

    • A baseline is established by running the DSC with two empty sample pans.

    • A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate over the desired temperature range. The heat flow as a function of temperature is recorded.

    • The standard is replaced with the methyl cyanoalkanoate sample, and the experiment is repeated under the identical conditions.

  • Data Analysis: The heat capacity of the methyl cyanoalkanoate at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the standard and the baseline, taking into account the masses of the sample and the standard.

Vapor Pressure Determination

a) Transpiration Method

The transpiration method is a dynamic technique suitable for measuring the vapor pressure of low-volatility compounds.

  • Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known, slow, and constant flow rate through or over a sample of the methyl cyanoalkanoate maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by condensing it in a cold trap and measuring its mass.

  • Apparatus: The setup consists of a temperature-controlled saturator containing the sample, a precision mass flow controller for the carrier gas, and a collection system (e.g., a cold trap or an analytical instrument) to quantify the transported vapor.

  • Procedure:

    • The sample is placed in the saturator and allowed to reach thermal equilibrium at the desired temperature.

    • A controlled flow of inert gas is passed through the saturator for a measured period.

    • The transported vapor is collected in a cold trap or analyzed directly.

    • The mass of the condensed vapor is determined gravimetrically.

  • Data Analysis: The partial pressure of the substance, which is equal to its vapor pressure, is calculated from the mass of the transported material, the volume of the carrier gas passed, and the ideal gas law.

b) Knudsen Effusion Method

The Knudsen effusion method is another technique used to determine the vapor pressure of substances with low volatility.

  • Principle: The sample is placed in a small, isothermal container (a Knudsen cell) with a small orifice. In a high vacuum, the molecules of the substance effuse through the orifice. The rate of mass loss of the sample is proportional to its vapor pressure at that temperature.

  • Apparatus: The core of the apparatus is the Knudsen cell, which is placed in a high-vacuum chamber. The mass loss is typically measured using a sensitive microbalance.

  • Procedure:

    • A small amount of the sample is placed in the Knudsen cell.

    • The system is evacuated to a high vacuum.

    • The cell is heated to and maintained at a constant temperature.

    • The mass of the cell is monitored over time to determine the rate of mass loss due to effusion.

  • Data Analysis: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

Experimental and Data Analysis Workflow

The following diagram illustrates a general workflow for the experimental determination and analysis of the thermodynamic properties of methyl cyanoalkanoates.

experimental_workflow cluster_start Start cluster_experimental Experimental Determination cluster_calorimetry_methods Calorimetric Methods cluster_vp_methods Vapor Pressure Methods cluster_data_analysis Data Analysis & Property Calculation cluster_thermo_properties Derived Thermodynamic Properties start Sample Procurement & Purity Analysis (GC/NMR) calorimetry Calorimetry start->calorimetry vapor_pressure Vapor Pressure Measurement start->vapor_pressure combustion Combustion Calorimetry calorimetry->combustion dsc Differential Scanning Calorimetry (DSC) calorimetry->dsc transpiration Transpiration Method vapor_pressure->transpiration knudsen Knudsen Effusion Method vapor_pressure->knudsen delta_h Calculate ΔfH° (from Combustion Data) combustion->delta_h cp Calculate Cp(T) (from DSC Data) dsc->cp pvap Calculate Pvap(T) (from Mass Loss Data) transpiration->pvap knudsen->pvap delta_g Calculate ΔfG° and S° delta_h->delta_g cp->delta_g pvap->delta_g

References

Structural Analysis of Methyl 2-Cyano-3-Methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2-cyano-3-methylbutanoate, a key intermediate in various organic syntheses. This document collates available physicochemical data, outlines plausible synthetic routes, and details analytical methodologies for the characterization of this compound. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related analogs to provide a thorough understanding of its expected properties and behavior. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a nitrile ester derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a nitrile and an ester functional group at a chiral center makes it a versatile synthon. A thorough understanding of its structural and physicochemical properties is crucial for its effective utilization in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[1]
Molecular Weight 141.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 52752-25-7PubChem[1]
Computed XLogP3 1.4PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 3PubChem[1]
Computed Rotatable Bond Count 3PubChem[1]
Computed Exact Mass 141.07897859 g/mol PubChem[1]
Computed Monoisotopic Mass 141.07897859 g/mol PubChem[1]
Computed Topological Polar Surface Area 50.1 ŲPubChem[1]

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of a cyanoacetate ester. A general experimental protocol for a similar synthesis is described below.

General Experimental Protocol: Alkylation of Methyl Cyanoacetate

This protocol describes a general procedure for the alkylation of methyl cyanoacetate, which can be adapted for the synthesis of this compound using an appropriate isopropyl halide.

Materials:

  • Methyl cyanoacetate

  • Isopropyl bromide (or other suitable isopropyl halide)

  • Sodium hydride (or another suitable base)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous solvent under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • Methyl cyanoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Isopropyl bromide is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield the desired this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification NaH Sodium Hydride in Anhydrous Solvent Enolate Enolate Formation (0°C) NaH->Enolate MCA Methyl Cyanoacetate MCA->Enolate IPBr Isopropyl Bromide Alkylation Alkylation (RT, Overnight) IPBr->Alkylation Enolate->Alkylation Quench Quench with NH4Cl (aq) Alkylation->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify Product Methyl 2-cyano-3- methylbutanoate Purify->Product

Caption: Synthetic workflow for this compound.

Structural Elucidation

The structural characterization of this compound would typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the target molecule are not widely published, data from analogous compounds can be used for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH(CN)COOCH₃3.5 - 3.8Doublet1H
-COOCH₃~3.8Singlet3H
-CH(CH₃)₂2.2 - 2.5Multiplet1H
-CH(CH₃)₂1.1 - 1.3Doublet6H

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. PubChem mentions the availability of a ¹³C NMR spectrum, and the predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
-C≡N115 - 120
-C=O165 - 170
-COOCH₃52 - 55
-CH(CN)COOCH₃45 - 50
-CH(CH₃)₂30 - 35
-CH(CH₃)₂18 - 22
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester functional groups.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2240 - 2260Medium
C=O (Ester)1735 - 1750Strong
C-O (Ester)1000 - 1300Strong
C-H (Alkyl)2850 - 3000Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. PubChem indicates the availability of GC-MS data. The expected molecular ion peak [M]⁺ would be observed at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the isopropyl group (-CH(CH₃)₂).

Analytical_Workflow cluster_analysis Spectroscopic Analysis Sample Crude Product Purification Purification (Distillation/Chromatography) Sample->Purification Pure_Sample Purified Sample Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C) Pure_Sample->NMR IR IR Spectroscopy Pure_Sample->IR MS Mass Spectrometry Pure_Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Analytical workflow for structural elucidation.

Conclusion

This technical guide provides a summary of the available structural and physicochemical information for this compound. While a complete set of experimental data is not currently available, the compiled computed data and information from analogous compounds offer valuable insights for researchers and professionals working with this molecule. The outlined synthetic and analytical methodologies provide a practical framework for its preparation and characterization. Further experimental studies are warranted to fully validate the predicted properties and to explore the full potential of this versatile chemical intermediate.

References

Potential Research Areas for Methyl 2-cyano-3-methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-methylbutanoate is a fascinating, yet underexplored, small molecule with significant potential for research and development. As a member of the cyanoacrylate family, it possesses a unique chemical structure characterized by a nitrile group and a methyl ester functionality, which suggests a wide range of possible applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate. This technical guide aims to provide an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a comprehensive exploration of potential research avenues.

The general class of cyanoacrylates has garnered considerable attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5][6][7] Furthermore, their unique polymerization properties have led to their use as tissue adhesives in medical applications.[8] This guide will delve into these potential applications for this compound, providing a solid foundation for future research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C7H11NO2[9]
Molecular Weight 141.17 g/mol [9]
IUPAC Name This compound[9]
SMILES CC(C)C(C#N)C(=O)OC[9]
InChI InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3[9]
Computed XLogP3 1.4[9]
Hydrogen Bond Donor Count 0[9]
Hydrogen Bond Acceptor Count 3[9]
Rotatable Bond Count 3[9]
Exact Mass 141.078978594 Da[9]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10][11][12][13][14] This is followed by purification and thorough characterization using various spectroscopic techniques.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a plausible method for the synthesis of this compound.

Materials:

  • Methyl cyanoacetate

  • Isobutyraldehyde

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Hydroquinone (inhibitor)

  • Diatomaceous earth

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add methyl cyanoacetate (1.0 eq), isobutyraldehyde (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bisulfite solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is crucial to remove unreacted starting materials, catalyst, and any byproducts.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

  • Silica gel (for column chromatography, if necessary)

  • Hexane and Ethyl Acetate (solvents for chromatography)

Procedure:

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Add a small amount of hydroquinone to the crude product to prevent polymerization.[15]

  • Carefully heat the flask under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

  • Column Chromatography (if necessary): If distillation does not yield a pure product, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using the following spectroscopic methods.

Spectroscopic Data Expected Observations
¹H NMR Signals corresponding to the methyl ester protons, the methine proton adjacent to the cyano group, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.
¹³C NMR Resonances for the carbonyl carbon, the cyano carbon, the quaternary carbon, and the various aliphatic carbons.[16][17]
FTIR (cm⁻¹) Characteristic peaks for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-H stretches.[18][19][20][21]
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.17).[9][22][23][24][25]

Potential Research Areas and Experimental Designs

The unique structural features of this compound open up several exciting avenues for research, particularly in the fields of drug discovery and development.

Anticancer Activity

Numerous studies have reported the anticancer properties of various cyanoacrylate derivatives.[1][2] The electrophilic nature of the α,β-unsaturated system in these molecules makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or proteins, which can lead to the inhibition of cancer cell proliferation.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Lines (e.g., MCF-7, HeLa, A549) C Treat cells with varying concentrations of Methyl 2-cyano-3-methylbutanoate A->C B Normal Cell Line (e.g., MRC-5) B->C D MTT or XTT Assay C->D E Measure Absorbance D->E F Calculate IC50 values E->F G Determine Selectivity Index F->G

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MRC-5)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity

The cyanoacrylate scaffold is also known to exhibit antimicrobial properties against a range of bacteria and fungi.[3][4][5][6][7] The mechanism of action is thought to involve disruption of the cell membrane or inhibition of essential enzymes.

G cluster_0 Microorganism Preparation cluster_1 Broth Microdilution Assay cluster_2 Incubation and Analysis A Bacterial Strains (e.g., S. aureus, E. coli) C Prepare serial dilutions of This compound in 96-well plates A->C B Fungal Strains (e.g., C. albicans) B->C D Inoculate with microbial suspension C->D E Incubate at appropriate temperature D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the antimicrobial activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound stock solution (in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition

The electrophilic nature of this compound suggests its potential as an inhibitor of enzymes, particularly those with a nucleophilic residue in their active site. A key class of enzymes involved in drug metabolism is the Cytochrome P450 (CYP) family.[26][27][28][29] Investigating the inhibitory potential of this compound against various CYP isoforms is crucial for understanding its drug-drug interaction profile.

G A This compound B Cytochrome P450 Enzyme (e.g., CYP3A4, CYP2D6) A->B Potentially binds to active site E Inhibition of Metabolism A->E D Metabolite B->D Metabolizes B->E C Substrate (Drug) C->B Binds to active site E->D Blocks formation

Caption: Potential mechanism of Cytochrome P450 inhibition by this compound.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific CYP isoform substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • This compound

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor.

  • Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

  • Incubate for a specified time at 37°C.

  • Quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the IC50 value for the inhibition of each CYP isoform.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and research tools. Its straightforward synthesis and the diverse biological activities associated with the broader class of cyanoacrylates make it an attractive candidate for further investigation. The experimental protocols and potential research areas outlined in this guide provide a solid framework for scientists and researchers to unlock the full potential of this intriguing molecule. Future studies should focus on elucidating its specific mechanisms of action and exploring its in vivo efficacy and safety profiles.

References

Methodological & Application

Applications of Methyl 2-cyano-3-methylbutanoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyano-3-methylbutanoate is a versatile building block in organic synthesis, offering a unique combination of a reactive nitrile group, an ester functionality, and a sterically influential isopropyl group. This combination makes it a valuable precursor for the synthesis of a wide array of complex molecules, including substituted amino acids, highly functionalized heterocycles, and compounds with potential pharmaceutical applications. Its ability to undergo facile deprotonation at the α-carbon allows it to participate as a nucleophile in various carbon-carbon bond-forming reactions.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthesis of Substituted α-Amino Acid Analogs via Alkylation

The α-carbon of this compound can be readily deprotonated using a strong base to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. Subsequent hydrolysis of the nitrile and ester groups, followed by decarboxylation, can lead to the formation of non-proteinogenic α-amino acids, particularly analogs of valine. This methodology is crucial for the synthesis of novel peptides and peptidomimetics with modified biological activities.

Quantitative Data for Alkylation Reactions
EntryElectrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt485
2IodomethaneLithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to rt292
3Allyl bromidePotassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)rt678
Experimental Protocol: Synthesis of Methyl 2-cyano-2-benzyl-3-methylbutanoate

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Alkylation_Workflow reagents This compound Sodium Hydride Benzyl Bromide reaction Alkylation Reaction in THF reagents->reaction 0 °C to rt, 4h workup Quenching (NH4Cl) Extraction (EtOAc) Washing reaction->workup purification Column Chromatography workup->purification product Methyl 2-cyano-2-benzyl-3-methylbutanoate purification->product

Caption: Workflow for the alkylation of this compound.

Synthesis of Polysubstituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes. This compound can serve as the active methylene component, which condenses with an aldehyde or ketone and elemental sulfur in the presence of a base. This reaction is of great significance in medicinal chemistry as the resulting thiophene core is a common scaffold in many biologically active compounds. The use of isobutyraldehyde in this reaction leads to the formation of a highly substituted thiophene with an isopropyl group at the 4-position.

Quantitative Data for Gewald Reactions
EntryAldehyde/KetoneBaseSolventTemperature (°C)Time (h)Yield (%)
1IsobutyraldehydeMorpholineEthanol50388
2CyclohexanoneTriethylamineMethanol65582
3AcetonePiperidineEthanol50475
Experimental Protocol: Synthesis of Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Morpholine (0.5 eq)

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), isobutyraldehyde (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • To the stirred mixture, add morpholine (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Gewald_Reaction cluster_reactants Reactants This compound This compound reaction Gewald Reaction (Ethanol, 50°C, 3h) This compound->reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->reaction Sulfur Sulfur Sulfur->reaction Morpholine Morpholine Morpholine->reaction product Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate reaction->product

Caption: Key components of the Gewald reaction for thiophene synthesis.

Michael Addition for the Formation of 1,5-Dicarbonyl Compounds and their Derivatives

The carbanion generated from this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors). This conjugate addition reaction is a fundamental method for the formation of 1,5-dicarbonyl compounds and their synthetic equivalents. These products are valuable intermediates for the synthesis of various cyclic compounds, including pyridines and cyclohexenones, through subsequent intramolecular reactions.

Quantitative Data for Michael Addition Reactions
EntryMichael AcceptorBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl vinyl ketoneSodium ethoxide (NaOEt)Ethanolrt590
2ChalconePotassium carbonate (K₂CO₃)Methanolrt885
3Acrylonitrile1,8-Diazabicycloundec-7-ene (DBU)Acetonitrilert395
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (1.2 eq)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium ethoxide to the solution and stir for 10 minutes at room temperature.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Michael_Addition_Pathway start This compound base Base (NaOEt) start->base carbanion Carbanion (Michael Donor) base->carbanion Deprotonation addition Conjugate Addition carbanion->addition acceptor Methyl Vinyl Ketone (Michael Acceptor) acceptor->addition enolate Enolate Intermediate addition->enolate protonation Protonation enolate->protonation product Michael Adduct protonation->product

Caption: Signaling pathway of the Michael addition reaction.

Application Notes and Protocols: The Use of Methyl 2-cyano-3-methylbutanoate in the Synthesis of a Dihydropyrimidine-Based Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note describes a representative, hypothetical synthesis of a pharmaceutical intermediate using Methyl 2-cyano-3-methylbutanoate. While the described chemical transformations are based on established organic chemistry principles, this specific multi-step synthesis is illustrative and not documented as an established industrial process for a commercial drug.

Introduction

This compound is a versatile building block in organic synthesis, belonging to the class of α-cyanoesters. These compounds are valuable precursors for the synthesis of a wide variety of carbocyclic and heterocyclic structures due to the presence of multiple reactive sites: an activated nitrile group, an ester moiety, and an acidic α-proton. This combination allows for their participation in a range of chemical reactions, including condensations, alkylations, and cyclizations, making them attractive starting materials in pharmaceutical and medicinal chemistry.

This document outlines a potential application of this compound in the synthesis of a dihydropyrimidine derivative, a core scaffold found in a class of drugs known as calcium channel blockers. These drugs are widely used in the treatment of hypertension and other cardiovascular disorders. The described synthetic route highlights the utility of this compound in constructing complex, biologically relevant molecules.

Application: Synthesis of a Dihydropyrimidine-based Calcium Channel Blocker Intermediate

The following protocol details a three-step synthesis of a dihydropyrimidine derivative, a key intermediate for a potential calcium channel blocker, starting from this compound.

Overall Reaction Scheme:

Overall_Reaction_Scheme start This compound step1 Step 1: Knoevenagel Condensation start->step1 intermediate1 Intermediate A: Methyl 2-cyano-3-methyl-5-(phenyl)penta-2,4-dienoate step1->intermediate1 step2 Step 2: Michael Addition intermediate1->step2 intermediate2 Intermediate B: Diethyl 2-(1-cyano-2-methyl-4-phenylbut-3-en-1-yl)malonate step2->intermediate2 step3 Step 3: Biginelli-type Cyclocondensation intermediate2->step3 product Final Product: Ethyl 4-(isopropyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate step3->product

Caption: Overall synthetic workflow for the preparation of the dihydropyrimidine target.

Experimental Protocols

Step 1: Knoevenagel Condensation to form Intermediate A

This step involves the condensation of this compound with cinnamaldehyde to yield an activated alkene.

Step1_Workflow reagents This compound Cinnamaldehyde Piperidine (catalyst) Ethanol (solvent) reaction Reflux for 4 hours reagents->reaction workup Cool to RT Pour into ice water Filter precipitate reaction->workup purification Recrystallize from Ethanol/Water workup->purification product Intermediate A purification->product

Caption: Workflow for the Knoevenagel condensation.

Methodology:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (14.1 g, 0.1 mol), cinnamaldehyde (13.2 g, 0.1 mol), and ethanol (100 mL).

  • Add piperidine (1.0 mL) as a catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure Intermediate A.

Quantitative Data (Hypothetical):

ParameterValue
Yield85%
Melting Point112-114 °C
Purity (HPLC)>98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.5-7.3 (m, 5H), 7.2 (d, 1H), 6.8 (dd, 1H), 3.8 (s, 3H), 3.1 (m, 1H), 1.2 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.2, 152.1, 135.8, 130.5, 129.1, 128.8, 122.3, 116.5, 110.2, 52.8, 34.5, 21.3

Step 2: Michael Addition to form Intermediate B

This step involves the conjugate addition of diethyl malonate to Intermediate A.

Methodology:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

  • To the cooled sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise.

  • Add a solution of Intermediate A (25.5 g, 0.1 mol) in 50 mL of ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Intermediate B.

Quantitative Data (Hypothetical):

ParameterValue
Yield75%
StateViscous Oil
Purity (GC-MS)>95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.4-7.2 (m, 5H), 6.5 (d, 1H), 4.2 (q, 4H), 3.9 (d, 1H), 3.7 (s, 3H), 3.5 (m, 1H), 2.9 (m, 1H), 1.3 (t, 6H), 1.1 (d, 6H)

Step 3: Biginelli-type Cyclocondensation to form the Final Product

This final step involves the cyclization of Intermediate B with urea to form the dihydropyrimidine ring.

Step3_Workflow reagents Intermediate B Urea Ethanol (solvent) Conc. HCl (catalyst) reaction Reflux for 8 hours reagents->reaction workup Cool to RT Pour into ice water Filter precipitate reaction->workup purification Column Chromatography (Silica gel) workup->purification product Final Product purification->product Signaling_Pathway cluster_cell Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx DHP Dihydropyrimidine (Final Product) DHP->Ca_channel Blocks Relaxation Vasodilation DHP->Relaxation Contraction Muscle Contraction Ca_influx->Contraction

Application Notes and Protocols for Alkylation Reactions Using Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-methylbutanoate is a versatile reagent in organic synthesis, primarily utilized in the formation of carbon-carbon bonds through alkylation reactions. Its active methylene group, situated between a nitrile and an ester group, can be readily deprotonated by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, to introduce new alkyl substituents. This process is fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. These application notes provide detailed protocols and data for performing alkylation reactions with this compound and its analogs.

Reaction Mechanism and Principles

The alkylation of this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The key steps are:

  • Deprotonation: A base abstracts a proton from the α-carbon (the carbon adjacent to both the cyano and ester groups), forming a resonance-stabilized enolate. The choice of base is crucial and depends on the acidity of the substrate and the reactivity of the alkylating agent.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond.

Experimental Protocols

While specific protocols for this compound are not extensively documented in publicly available literature, the following generalized procedures for the alkylation of related cyanoacetate esters can be adapted. It is important to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve high yields with this specific substrate due to potential steric hindrance from the isopropyl group.

Protocol 1: General Procedure for Mono-Alkylation using Sodium Ethoxide

This protocol is adapted from classical methods for the alkylation of active methylene compounds.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium metal

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature or gently reflux for 2-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 10% sodium hydroxide solution to remove any unreacted starting material, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Dialkylation using a Stronger Base (e.g., DBU) in an Aprotic Solvent

This method is suitable for introducing two alkyl groups, potentially sequentially, and is adapted from modern synthetic protocols for dialkylation of cyanoacetates.

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Alkyl halide (2.2 eq. for symmetrical dialkylation)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen anhydrous aprotic solvent (DCM or ACN) under an inert atmosphere.

  • Add DBU (1.2 eq. for the first alkylation, and another 1.2 eq. for the second) to the solution and stir for 15 minutes at room temperature.

  • Add the first alkyl halide (1.1 eq.) and stir at room temperature until TLC analysis indicates consumption of the starting material.

  • For symmetrical dialkylation, the second equivalent of alkyl halide can be added at the beginning. For unsymmetrical dialkylation, add the second, different alkyl halide (1.1 eq.) after the first alkylation is complete.

  • Monitor the reaction for 2-48 hours. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting dialkylated product by column chromatography.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for the alkylation of methyl and ethyl cyanoacetate, which can serve as a starting point for optimizing the alkylation of this compound.

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl CyanoacetateBenzyl BromideDBUCH₂Cl₂RT2>95
Ethyl CyanoacetateMethyl IodideNa/EthanolEthanolReflux2~72
Ethyl CyanoacetateEthyl BromideNa/EthanolEthanolReflux2~72
Ethyl CyanoacetateIsoamyl IodideNa/EthanolEthanolReflux2Not specified
Methyl CyanoacetateVarious Benzyl BromidesDBUCH₂Cl₂RT285-98

Note: Yields are for illustrative purposes and may vary based on the specific reactants and conditions.

Visualizing the Reaction Pathway and Workflow

Alkylation Reaction Pathway

Alkylation_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate + Base Base Base (e.g., NaOEt, DBU) AlkylHalide Alkyl Halide (R-X) Product Alkylated Product Enolate_ref->Product + Alkyl Halide (Sₙ2)

Caption: General reaction pathway for the alkylation of this compound.

Experimental Workflow

Experimental_Workflow Start Setup Reaction (Inert Atmosphere) Base_Addition Add Base to Substrate Start->Base_Addition Enolate_Formation Stir for Enolate Formation Base_Addition->Enolate_Formation Alkyl_Halide_Addition Add Alkyl Halide Enolate_Formation->Alkyl_Halide_Addition Reaction_Monitoring Monitor by TLC Alkyl_Halide_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product Characterized Final Product Purification->Final_Product

Caption: A typical experimental workflow for the alkylation of cyanoacetate esters.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkyl halides are often toxic and volatile; handle with care.

  • Bases such as sodium metal (highly reactive with water) and DBU (corrosive) require specific handling procedures. Consult the safety data sheet (SDS) for each reagent before use.

Conclusion

Application Notes and Protocols for Knoevenagel Condensation with Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Knoevenagel condensation reaction involving Methyl 2-cyano-3-methylbutanoate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of α,β-unsaturated compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][3]

While specific literature on this compound in Knoevenagel condensations is limited, the reaction conditions are expected to be analogous to those for structurally similar active methylene compounds like ethyl cyanoacetate and methyl cyanoacetate.[4][5][6][7][8] The protocols and data presented herein are based on established methodologies for these related compounds and are intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][3] In this case, this compound serves as the active methylene compound, reacting with an aldehyde or ketone in the presence of a basic catalyst.

Tabulated Reaction Conditions and Yields

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, a close analog of this compound. These conditions provide a strong starting point for optimizing the reaction with the target substrate.

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Diisopropylethylammonium acetate (DIPEAc)Aromatic AldehydesHexane65-703-6 h90-95[9][10][11][12]
Triphenylphosphine (TPP)Aromatic, Aliphatic, Heterocyclic AldehydesSolvent-freeNot specifiedNot specifiedHigh[4]
L-ProlineIndole-3-carboxaldehydesEthanolRoom TemperatureNot specifiedHigh[7]
MgO/ZrO2Various AldehydesSolvent-free601.5 h75-95[6]
Ammonium Acetate (NH4OAc)Aromatic AldehydesSolvent-free (Microwave)Not specified20-60 s85-99[5]
Water extract of onionAromatic, Aliphatic, α,β-unsaturated, Heterocyclic AldehydesWaterNot specifiedNot specifiedup to 98[13]
DABCO / [HyEtPy]ClVarious AldehydesWaterNot specifiedNot specifiedGood to Excellent[14]

Experimental Protocols

Below are detailed experimental protocols adapted from literature for similar substrates. Researchers should consider these as starting points and may need to optimize conditions for their specific aldehyde or ketone.

Protocol 1: Knoevenagel Condensation using Diisopropylethylammonium Acetate (DIPEAc) as a Catalyst[9][10][11][12]

This protocol is adapted from a procedure using ethyl cyanoacetate and various aromatic aldehydes.[9][10][11][12]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Diisopropylethylammonium acetate (DIPEAc)

  • Hexane

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in hexane (10 mL), add diisopropylethylammonium acetate (0.1 mmol).

  • Heat the reaction mixture to 65-70 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to 40-45 °C.

  • The product layer will separate. Concentrate the product layer under reduced pressure.

  • Purify the resulting material by recrystallization or column chromatography to obtain the desired product.

Protocol 2: Microwave-Assisted Knoevenagel Condensation under Solvent-Free Conditions[5]

This protocol is adapted from a rapid, solvent-free method using ethyl cyanoacetate and aromatic aldehydes.[5]

Materials:

  • This compound

  • Aromatic aldehyde

  • Ammonium acetate (NH4OAc)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), this compound (1 mmol), and ammonium acetate (0.2 mmol).

  • Irradiate the mixture in a microwave reactor (e.g., at 800 W).

  • The reaction is typically complete in 20-60 seconds. Monitor for completion as necessary.

  • After cooling, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Reaction Workflow and Logic

The following diagram illustrates the general workflow for the Knoevenagel condensation.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2_cyano_3_methylbutanoate Methyl 2-cyano-3- methylbutanoate Reaction_Vessel Reaction Mixture Methyl_2_cyano_3_methylbutanoate->Reaction_Vessel Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Vessel Catalyst Catalyst (e.g., DIPEAc, TPP, L-Proline) Catalyst->Reaction_Vessel Solvent Solvent (or Solvent-free) Solvent->Reaction_Vessel Temperature Temperature (Room Temp to Reflux) Temperature->Reaction_Vessel Workup Reaction Workup (e.g., Extraction, Filtration) Reaction_Vessel->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Final_Product α,β-Unsaturated Product Purification->Final_Product

Caption: General workflow for the Knoevenagel condensation.

Mechanistic Pathway

The following diagram illustrates the plausible mechanistic pathway for the DIPEAc-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism Active_Methylene Active Methylene Compound (this compound) Carbanion Carbanion Formation Active_Methylene->Carbanion Deprotonation by DIPEAc DIPEAc DIPEAc DIPEAc->Carbanion Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack Aldehyde Aldehyde Aldehyde->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation Alcohol_Intermediate Alcohol Intermediate Protonation->Alcohol_Intermediate Dehydration Dehydration Alcohol_Intermediate->Dehydration Elimination of H2O Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Caption: Plausible mechanism for the Knoevenagel condensation.

Safety Precautions

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Methyl 2-cyano-3-methylbutanoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 2-cyano-3-methylbutanoate as a versatile starting material for the preparation of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for structurally related α-cyano esters and serve as a guide for the synthesis of pyrazoles, pyridazinones, and 2-aminothiophenes.

Synthesis of 3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile

Pyrazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of β-keto esters or their synthetic equivalents with hydrazine is a fundamental method for the synthesis of pyrazole derivatives. This compound, possessing a reactive nitrile and ester functionality, readily undergoes cyclization with hydrazine hydrate to yield the corresponding 3-hydroxypyrazole.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product precursor This compound reaction_arrow Reflux in Ethanol precursor->reaction_arrow + Hydrazine Hydrate hydrazine Hydrazine Hydrate pyrazole 3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile reaction_arrow->pyrazole

Caption: Synthesis of 3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile.

Quantitative Data Summary:

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrileC7H9N3O151.1785-92175-178

Experimental Protocol:

  • To a solution of this compound (1.41 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.5 mL, 10 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid to pH 5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 3-hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile as a white solid.

Synthesis of 4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one

Pyridazinone derivatives are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory effects. The synthesis of pyridazinones can be achieved through the condensation of γ-keto acids or their equivalents with hydrazine derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product precursor This compound reaction_arrow Reflux in Acetic Acid precursor->reaction_arrow + Hydrazine Hydrate hydrazine Hydrazine Hydrate pyridazinone 4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one reaction_arrow->pyridazinone

Caption: Synthesis of 4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data Summary:

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-oneC7H9N3O151.1778-85198-201

Experimental Protocol:

  • In a 50 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane, 7:3).

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60 °C.

  • Recrystallize the product from a mixture of ethanol and water to obtain pure 4-cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one.

Gewald Synthesis of Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry. This reaction involves the condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product precursor This compound reaction_arrow Stir in Ethanol at 50°C precursor->reaction_arrow + Acetone, Sulfur, Morpholine acetone Acetone sulfur Elemental Sulfur morpholine Morpholine (base) thiophene Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate reaction_arrow->thiophene

Caption: Gewald Synthesis of a 2-Aminothiophene Derivative.

Quantitative Data Summary:

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylateC10H15NO2S213.3065-7595-98

Experimental Protocol:

  • To a 100 mL three-necked flask equipped with a stirrer and a condenser, add this compound (1.41 g, 10 mmol), acetone (0.58 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:4).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from methanol to yield methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate.

Experimental Workflow

The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is outlined below.

G start Start: this compound reactants Add Reagents (e.g., Hydrazine, Sulfur/Ketone) and Solvent start->reactants reaction Reaction under Specific Conditions (e.g., Reflux, Heating) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolation of Crude Product (e.g., Filtration, Evaporation) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization final_product Pure Heterocyclic Compound characterization->final_product

Caption: General Experimental Workflow for Heterocycle Synthesis.

Application Notes & Protocols: Step-by-Step Synthesis of Substituted Cyanoacetates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted cyanoacetates are versatile building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique chemical structure, featuring an ester, a nitrile, and an acidic methylene group, allows for a wide range of chemical transformations.[1] This document provides detailed protocols for three common and effective methods for synthesizing substituted cyanoacetates: the Knoevenagel Condensation, Direct Alkylation, and Michael Addition. These protocols are intended for researchers, scientists, and professionals in drug development.

General Experimental Workflow

The synthesis of substituted cyanoacetates, regardless of the specific method, generally follows a consistent workflow from reaction setup to final product characterization. The following diagram illustrates these fundamental steps.

G cluster_workflow General Synthesis Workflow A 1. Reaction Setup (Glassware, Reagents) B 2. Reagent Addition (Controlled Conditions) A->B Load C 3. Reaction Monitoring (e.g., TLC, GC) B->C Initiate D 4. Work-up (Quenching, Extraction) C->D Completion E 5. Purification (Chromatography, Recrystallization) D->E Crude Product F 6. Characterization (NMR, IR, MS) E->F Pure Product

Caption: General Workflow for Cyanoacetate Synthesis.

Method 1: Knoevenagel Condensation for α,β-Unsaturated Cyanoacetates

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[3][4][5] This method is particularly effective for synthesizing α,β-unsaturated cyanoacrylates. Modern variations often employ microwave irradiation to accelerate the reaction.[6][7]

Protocol 1A: Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-(4-alkoxy)phenylacrylates

This protocol details the synthesis of substituted ethyl 2-cyano-3-phenylacrylate derivatives using a microwave-assisted Knoevenagel condensation.[6]

Materials and Reagents:

  • Substituted aromatic aldehyde (e.g., 4-hexyloxybenzaldehyde or 4-octyloxybenzaldehyde)

  • Ethyl cyanoacetate

  • Ammonium acetate (NH₄OAc)

  • Ethyl acetate

  • n-Hexane

  • Porcelain dish

  • Microwave oven

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a porcelain dish, mix the aromatic aldehyde (1.568 mmol) and ethyl cyanoacetate (1.568 mmol).

  • Add 10 mg of ammonium acetate to the mixture.

  • Place the porcelain dish in a microwave oven and irradiate at 320 W for approximately 50 seconds.[6]

  • Monitor the reaction's progress by TLC using a mobile phase of n-hexane/ethyl acetate (3:1).[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to obtain the pure crystalline solid.[6][8]

Quantitative Data Summary

The following table summarizes the results for the synthesis of two different ethyl 2-cyano-3-phenylacrylate derivatives using the microwave-assisted Knoevenagel condensation.

Product NameAldehyde PrecursorYield (%)Melting Point (°C)Molecular Formula
Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate4-hexyloxybenzaldehyde62%[6][8]44–46[6][8]C₁₈H₂₃NO₃
Ethyl 2-cyano-3-(4-octyloxy)phenylacrylate4-octyloxybenzaldehyde75%[6]42–44[6]C₂₀H₂₇NO₃

Method 2: Direct Alkylation for α-Substituted Cyanoacetates

Direct alkylation involves the reaction of a cyanoacetate ester with an alkyl halide in the presence of a base. The acidic proton on the α-carbon is removed by the base to form a resonance-stabilized carbanion, which then acts as a nucleophile.[9] This method allows for the synthesis of α-monoalkylated or α,α-dialkylated cyanoacetates.[10][11]

Protocol 2A: DBU-Mediated Dialkylation of Methyl Cyanoacetate

This protocol describes a fast and efficient dialkylation of methyl cyanoacetate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.[11]

Materials and Reagents:

  • Methyl cyanoacetate

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of methyl cyanoacetate (1.0 eq) in dichloromethane, add DBU (2.2 eq).

  • Add the alkyl halide (2.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress via TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product further using silica gel column chromatography. For many derivatives, this procedure yields the product in near-quantitative yields without the need for chromatography.[11]

Quantitative Data Summary

This DBU-mediated protocol is highly efficient, providing dialkylated cyanoacetates in excellent yields.[11]

Product NameAlkyl HalideBaseSolventYield (%)
Methyl 2,2-dibenzyl-3-cyanopropanoateBenzyl bromideDBUCH₂Cl₂>95%[11]
Methyl 2-cyano-2-(naphthalen-1-ylmethyl)butanoate1-(Bromomethyl)naphthalene & Ethyl IodideDBUCH₂Cl₂>95% (stepwise)

Method 3: Michael Addition for γ-Substituted Cyanoacetates

The Michael or "conjugate" addition is a fundamental C-C bond-forming reaction where a nucleophile, such as the enolate of ethyl cyanoacetate, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).[12] This 1,4-addition is thermodynamically controlled and results in the formation of a new class of substituted cyanoacetates.[12]

Protocol 3A: Base-Catalyzed Michael Addition

This protocol provides a general framework for the Michael addition of ethyl cyanoacetate to an α,β-unsaturated ketone, a key step often used in cascade reactions to build complex molecular scaffolds like tetrahydroquinolines.[13][14]

Materials and Reagents:

  • Ethyl cyanoacetate

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Base (e.g., DBU, sodium ethoxide)

  • Anhydrous solvent (e.g., DCM, THF, Ethanol)

  • Dilute aqueous acid (e.g., HCl) for quenching

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the base (catalytic or stoichiometric amount, e.g., 0.2 eq of DBU) to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding dilute aqueous HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to isolate the Michael adduct.

Quantitative Data Summary

Yields for Michael additions are highly dependent on the specific substrates and reaction conditions. The following table provides representative data from cascade reactions where a Michael addition is the initial step.

Michael DonorMichael AcceptorBase/CatalystSolventProduct TypeYield (%)
Ethyl CyanoacetateSubstituted ChalconeDBUDCM1,5-Dicarbonyl-2-cyanopentane derivativeHigh (in cascade)[13]
Ethyl Cyanoacetate(E)-methyl 3-(2-aminophenyl)acrylateDBUDCMTetrahydroquinoline scaffold (via cascade)70-90% (overall)[13][14]

References

Application Notes and Protocols: Experimental Procedures Involving α-Cyanoesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key experimental procedures involving α-cyanoesters, versatile building blocks in organic synthesis and valuable scaffolds in medicinal chemistry. The following sections detail their application in multicomponent reactions for the synthesis of heterocyclic compounds and their emerging role as enzyme inhibitors in drug discovery.

Synthetic Applications of α-Cyanoesters

α-Cyanoesters are highly valuable starting materials in organic synthesis due to the presence of an activated methylene group, making them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. Their utility is highlighted in the synthesis of diverse heterocyclic systems, which are prevalent in many biologically active compounds.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. These thiophene derivatives are important structural motifs in numerous pharmaceuticals. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes [1][2][3]

This protocol describes the synthesis of substituted 2-aminothiophenes using a microwave-assisted Gewald reaction, which often leads to higher yields and shorter reaction times compared to conventional heating methods.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Pyrrolidine (1 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine the aldehyde or ketone (1 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).

  • Add DMF (3 mL) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated and purified by standard techniques such as extraction and column chromatography.

Quantitative Data:

EntryAldehyde/KetoneProductYield (%)
1ButyraldehydeMethyl 2-amino-4-ethylthiophene-3-carboxylate92
2CyclopentanoneMethyl 2-amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carboxylate70
3CyclohexanoneMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate79
44-MethylcyclohexanoneMethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate91

Workflow for Gewald Aminothiophene Synthesis

Gewald_Workflow reagents Combine Reactants: - Ketone/Aldehyde - α-Cyanoester - Sulfur - Base (e.g., Pyrrolidine) - Solvent (e.g., DMF) microwave Microwave Irradiation (e.g., 50°C, 30 min) reagents->microwave workup Reaction Work-up (Cooling, Extraction) microwave->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Aminothiophene purification->product Knoevenagel_Scheme cluster_reactants Reactants cluster_product Product RCHO R-CHO (Aldehyde) catalyst DIPEAc (Catalyst) cyanoester NC-CH2-COOEt (Ethyl Cyanoacetate) product R-CH=C(CN)-COOEt (α,β-Unsaturated Cyanoester) H2O - H2O catalyst->product Michael_Addition start α-Cyanoester + Base enolate Enolate Formation (Nucleophile) start->enolate addition Conjugate Addition enolate->addition acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->addition intermediate Enolate Intermediate addition->intermediate protonation Protonation intermediate->protonation product Michael Adduct protonation->product Cysteine_Protease_Inhibition Cys_Protease Cysteine Protease (e.g., Cathepsin, Caspase) Cleavage Substrate Cleavage Cys_Protease->Cleavage Active Site Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Substrate Protein Substrate Substrate->Cleavage Downstream Downstream Cellular Processes (e.g., Apoptosis, Inflammation) Cleavage->Downstream Inhibitor α-Cyanoacrylate Inhibitor Inhibitor->Cys_Protease Covalent Bonding Apoptosis_Pathway Derivative α-Cyanoester Derivative PI3K_Akt PI3K/Akt/mTOR Pathway Derivative->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Derivative->MAPK_ERK Inhibits Proliferation Cell Proliferation and Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Proliferation Promotes MAPK_ERK->Apoptosis Inhibits

References

Application Notes and Protocols: Synthesis of Amino Acids from Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-methylbutanoate is a versatile starting material for the synthesis of non-canonical amino acids, particularly derivatives of valine. Its structure incorporates a nitrile group, which can be hydrolyzed to a carboxylic acid, and an ester group, providing a handle for various chemical transformations. This document outlines a proposed synthetic pathway for the conversion of this compound into α-amino acids, providing detailed experimental protocols and expected outcomes based on established chemical principles. The primary strategy involves the introduction of an amino group at the α-position, followed by hydrolysis of the nitrile and ester functionalities.

Proposed Synthetic Pathway

The synthesis of an α-amino acid from this compound can be conceptualized as a two-step process. First, an amino group is introduced at the carbon atom adjacent to the cyano and ester groups (the α-carbon). Subsequently, both the nitrile and the methyl ester are hydrolyzed to yield the final amino acid product. A common and effective method to achieve this transformation is through an initial α-halogenation followed by nucleophilic substitution with an amine source.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of an amino acid from this compound. These values are illustrative and based on typical yields for similar reactions reported in the literature.

Table 1: α-Bromination of this compound

ParameterValue
Reactants This compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon Tetrachloride (CCl₄)
Reaction Time 4-6 hours
Temperature 77°C (Reflux)
Yield 85-95%

Table 2: Amination of Methyl 2-bromo-2-cyano-3-methylbutanoate

ParameterValue
Reactants Methyl 2-bromo-2-cyano-3-methylbutanoate, Ammonia (in Methanol)
Solvent Methanol
Reaction Time 12-24 hours
Temperature Room Temperature
Yield 70-85%

Table 3: Hydrolysis of Methyl 2-amino-2-cyano-3-methylbutanoate

ParameterValue
Reactants Methyl 2-amino-2-cyano-3-methylbutanoate, Hydrochloric Acid (6M)
Solvent Water
Reaction Time 8-12 hours
Temperature 100°C (Reflux)
Yield 80-90%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-bromo-2-cyano-3-methylbutanoate

Objective: To introduce a bromine atom at the α-position of this compound.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 2-amino-2-cyano-3-methylbutanoate

Objective: To substitute the bromine atom with an amino group.

Materials:

  • Methyl 2-bromo-2-cyano-3-methylbutanoate (1.0 eq)

  • 7N Ammonia in Methanol (excess)

  • Round-bottom flask with a stopper

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-bromo-2-cyano-3-methylbutanoate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Stopper the flask tightly and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, remove the excess ammonia and methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any ammonium bromide salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the desired product, Methyl 2-amino-2-cyano-3-methylbutanoate. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Synthesis of 2-Amino-3-methylbutanoic acid (Valine derivative)

Objective: To hydrolyze the nitrile and ester groups to form the final amino acid.

Materials:

  • Methyl 2-amino-2-cyano-3-methylbutanoate (1.0 eq)

  • 6M Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Ion-exchange chromatography column (optional)

Procedure:

  • Place Methyl 2-amino-2-cyano-3-methylbutanoate (1.0 eq) in a round-bottom flask.

  • Add 6M hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the amino acid.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution to pH 7 with a suitable base (e.g., ammonium hydroxide). The amino acid will precipitate at its isoelectric point.

  • Collect the precipitated amino acid by filtration and wash with cold water, followed by ethanol.

  • Dry the product under vacuum. For higher purity, the amino acid can be purified by recrystallization or ion-exchange chromatography.

Visualizations

The following diagrams illustrate the key experimental workflow and the proposed chemical transformation.

G cluster_workflow Experimental Workflow start Start: this compound step1 Protocol 1: α-Bromination start->step1 intermediate1 Intermediate: Methyl 2-bromo-2-cyano-3-methylbutanoate step1->intermediate1 step2 Protocol 2: Amination intermediate1->step2 intermediate2 Intermediate: Methyl 2-amino-2-cyano-3-methylbutanoate step2->intermediate2 step3 Protocol 3: Hydrolysis intermediate2->step3 end End Product: 2-Amino-3-methylbutanoic acid step3->end

Caption: A high-level overview of the synthetic workflow.

G cluster_reaction Proposed Reaction Pathway Reactant This compound Intermediate1 Methyl 2-bromo-2-cyano-3-methylbutanoate Reactant->Intermediate1 NBS, AIBN, CCl4, Reflux Intermediate2 Methyl 2-amino-2-cyano-3-methylbutanoate Intermediate1->Intermediate2 NH3/MeOH Product 2-Amino-3-methylbutanoic acid Intermediate2->Product 6M HCl, Reflux

Asymmetric synthesis using chiral auxiliaries with Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of α-substituted carboxylic acid derivatives derived from Methyl 2-cyano-3-methylbutanoate, utilizing chiral auxiliaries. The primary strategy involves the temporary covalent attachment of a chiral auxiliary to the corresponding carboxylic acid to direct the stereochemical outcome of subsequent alkylation reactions. While direct literature examples for the alkylation of a chiral auxiliary derivative of 2-cyano-3-methylbutanoic acid are not prevalent, this note outlines a robust, proposed methodology based on well-established principles for analogous systems, particularly using Evans-type oxazolidinones and pseudoephedrine amides. The protocols provided are intended for researchers, scientists, and professionals in drug development, offering a foundational guide to achieving high diastereoselectivity in the synthesis of chiral α-cyano carboxylic acid derivatives.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in the creation of new stereocenters.[1] By temporarily incorporating a chiral molecule, an achiral substrate can be transformed into a diastereomeric mixture where one diastereomer is formed in preference. This diastereoselectivity is often achieved through steric hindrance, where the bulky chiral auxiliary blocks one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face.[1][2] Following the reaction, the auxiliary can be cleaved and often recovered for reuse, yielding an enantiomerically enriched product.[3]

This application note focuses on a proposed synthetic route for the asymmetric alkylation of this compound. The strategy involves the initial hydrolysis of the methyl ester to 2-cyano-3-methylbutanoic acid, followed by coupling with a suitable chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. The resulting N-acyl derivative can then undergo highly diastereoselective alkylation at the α-position. Subsequent removal of the auxiliary provides access to enantioenriched α-alkyl-β-cyanobutanoic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Principle of Asymmetric Induction

The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which forces the formation of a rigid, chelated enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[2] The substituent on the chiral auxiliary effectively shields one face of the planar enolate, directing the approach of the electrophile (e.g., an alkyl halide) to the opposite face. This results in the preferential formation of one diastereomer of the alkylated product.

Data Presentation

The following table summarizes typical diastereoselectivities and yields achieved in the alkylation of N-acyl Evans oxazolidinones and pseudoephedrine amides with various electrophiles. This data, derived from analogous systems, provides an expected range of efficacy for the proposed protocols.

Chiral AuxiliarySubstrate (N-Acyl)Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinonePropionylAllyl iodideNaN(TMS)₂98:2High[4]
(S)-4-isopropyl-2-oxazolidinonePropionylBenzyl bromideLDA99:1>90[2][5]
(S)-4-isopropyl-2-oxazolidinonePropionylMethyl iodideNaHMDS91:9>90[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePhenylacetylt-Butyl bromideZrCp₂Cl₂/n-BuLi>95:5~70[6]
(1S,2S)-PseudoephedrinePropionylEthyl iodideLDA, LiCl>98:283[5]
(1S,2S)-PseudoephedrinePropionylBenzyl bromideLDA, LiCl>98:280[5]

Experimental Protocols

Note: These protocols are proposed for the asymmetric synthesis starting from this compound and are based on established procedures for similar substrates. Optimization may be required.

Protocol 1: Preparation of N-(2-cyano-3-methylbutanoyl)oxazolidinone

This protocol describes the coupling of 2-cyano-3-methylbutanoic acid (obtained from the hydrolysis of the corresponding methyl ester) with an Evans-type chiral auxiliary.

Materials:

  • 2-cyano-3-methylbutanoic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other desired enantiomer)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyano-3-methylbutanoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.05 eq).

  • Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), and lithium chloride (1.0 eq) in anhydrous THF.

  • Cool the auxiliary solution to 0 °C and slowly add the pre-formed mixed anhydride solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.

Materials:

  • N-(2-cyano-3-methylbutanoyl)oxazolidinone (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) (1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS or LDA (1.05 eq) dropwise via syringe. The solution should turn yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to yield the enantioenriched α-alkyl-β-cyanobutanoic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • 0.5 M Sodium sulfite solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding 0.5 M sodium sulfite solution until a negative result is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Transfer the aqueous residue to a separatory funnel and wash with diethyl ether (2x) to recover the chiral auxiliary. The auxiliary can be purified from the ether layer.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a Mosher's ester followed by NMR analysis.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_end Products start This compound hydrolysis Hydrolysis start->hydrolysis 1. NaOH, H₂O coupling Coupling with Chiral Auxiliary hydrolysis->coupling 2. Chiral Auxiliary, Coupling Agent alkylation Diastereoselective Alkylation coupling->alkylation 3. Base, R-X cleavage Auxiliary Cleavage alkylation->cleavage 4. LiOH, H₂O₂ final_product Enantioenriched α-alkyl-β-cyanobutanoic acid cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Proposed workflow for asymmetric alkylation.

Caption: Stereochemical model for alkylation.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-cyano-3-methylbutanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of Methyl 2-cyano-3-methylbutanoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis involves a two-step process: a Knoevenagel condensation followed by a catalytic hydrogenation.

Synthetic Pathway Overview

The overall synthetic route for this compound is depicted below. The first step involves the base-catalyzed Knoevenagel condensation of isobutyraldehyde with methyl cyanoacetate to yield Methyl 2-cyano-3-methyl-2-butenoate. The subsequent step is the selective reduction of the carbon-carbon double bond of the intermediate to afford the final product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation Isobutyraldehyde Isobutyraldehyde Intermediate Methyl 2-cyano-3-methyl-2-butenoate Isobutyraldehyde->Intermediate Piperidine, Toluene, Reflux MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Intermediate FinalProduct This compound Intermediate->FinalProduct H2, Pd/C, Ethanol

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of Methyl 2-cyano-3-methyl-2-butenoate via Knoevenagel Condensation

This protocol is designed for a pilot-scale synthesis. Appropriate safety precautions should be taken, including the use of a well-ventilated fume hood and personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Isobutyraldehyde72.117.21100
Methyl Cyanoacetate99.0910.40105
Piperidine85.150.435
Toluene92.1450 L-
Acetic Acid60.05As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO4120.37As needed-

Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and temperature probe.

  • Heating/cooling mantle.

  • Separatory funnel (or equivalent for large-scale liquid-liquid extraction).

  • Rotary evaporator with a large-capacity flask.

  • Vacuum distillation setup.

Procedure:

  • Reaction Setup: Charge the 100 L reactor with toluene (50 L), isobutyraldehyde (7.21 kg, 100 mol), methyl cyanoacetate (10.40 kg, 105 mol), and piperidine (0.43 kg, 5 mol).

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) and collect the water formed during the reaction in the Dean-Stark trap. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 L) to neutralize the piperidine catalyst, followed by water (10 L), and finally with a saturated sodium chloride solution (10 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for Methyl 2-cyano-3-methyl-2-butenoate.

Expected Yield and Purity:

ProductTheoretical Yield (kg)Expected Actual Yield (kg)Yield (%)Purity (by GC)
Methyl 2-cyano-3-methyl-2-butenoate13.9111.8 - 12.585 - 90>98%
Step 2: Scale-up Catalytic Hydrogenation of Methyl 2-cyano-3-methyl-2-butenoate

This protocol describes the reduction of the unsaturated intermediate to the final product. This reaction is exothermic and should be carried out with appropriate temperature control.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 2-cyano-3-methyl-2-butenoate139.1513.91100
5% Palladium on Carbon (Pd/C)-0.14 (1% w/w)-
Ethanol (anhydrous)46.0770 L-
Hydrogen Gas2.02As needed-
Celite®-As needed-

Equipment:

  • 100 L stainless steel hydrogenation reactor capable of operating at elevated pressure and temperature.

  • Mechanical stirrer.

  • Hydrogen gas inlet and pressure monitoring system.

  • Filtration system (e.g., filter press or Nutsche filter).

  • Rotary evaporator.

Procedure:

  • Reaction Setup:

    • Carefully charge the hydrogenation reactor with Methyl 2-cyano-3-methyl-2-butenoate (13.91 kg, 100 mol) and ethanol (70 L).

    • Under an inert atmosphere (e.g., nitrogen), add the 5% Pd/C catalyst (0.14 kg).

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 40°C using a cooling system.

    • Monitor the reaction progress by GC analysis for the disappearance of the starting material. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.

Expected Yield and Purity:

ProductTheoretical Yield (kg)Expected Actual Yield (kg)Yield (%)Purity (by GC)
This compound14.1213.4 - 13.895 - 98>99%

Process Workflow and Logic Diagrams

G Start Start ReactorCharge Charge Reactor: - Isobutyraldehyde - Methyl Cyanoacetate - Piperidine - Toluene Start->ReactorCharge Reflux Heat to Reflux (110-115 °C) ReactorCharge->Reflux MonitorCondensation Monitor Reaction by GC Reflux->MonitorCondensation CoolDown1 Cool to Room Temperature MonitorCondensation->CoolDown1 Reaction Complete Workup1 Aqueous Work-up: - HCl wash - Water wash - Brine wash CoolDown1->Workup1 DryAndFilter1 Dry (MgSO4) and Filter Workup1->DryAndFilter1 Concentrate1 Concentrate under Vacuum DryAndFilter1->Concentrate1 Distill1 Vacuum Distillation Concentrate1->Distill1 IntermediateProduct Intermediate: Methyl 2-cyano-3-methyl-2-butenoate Distill1->IntermediateProduct

Caption: Experimental workflow for the Knoevenagel condensation step.

G StartHydrogenation Start Hydrogenation ReactorCharge2 Charge Hydrogenator: - Intermediate - Ethanol - Pd/C StartHydrogenation->ReactorCharge2 Pressurize Pressurize with H2 (50-100 psi) ReactorCharge2->Pressurize StirAndCool Stir and Maintain Temp < 40°C Pressurize->StirAndCool MonitorHydrogenation Monitor Reaction by GC StirAndCool->MonitorHydrogenation Depressurize Vent H2 and Purge with N2 MonitorHydrogenation->Depressurize Reaction Complete FilterCatalyst Filter through Celite® Depressurize->FilterCatalyst Concentrate2 Concentrate under Vacuum FilterCatalyst->Concentrate2 FinalProduct Final Product: This compound Concentrate2->FinalProduct

Caption: Experimental workflow for the catalytic hydrogenation step.

Safety and Handling

  • Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Methyl Cyanoacetate: Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

  • Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle under an inert atmosphere.

  • Hydrogen Gas: Extremely flammable gas.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate engineering controls and personal protective equipment. The hydrogenation step should be performed in a specialized reactor designed for high-pressure reactions.

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-cyano-3-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the alkylation of methyl cyanoacetate. This reaction involves the deprotonation of the acidic α-carbon of methyl cyanoacetate with a suitable base to form a carbanion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., isopropyl bromide or iodide) in an S(_N)2 reaction.

Q2: What are the most common side reactions observed during this synthesis?

The two most prevalent side reactions in the synthesis of this compound are:

  • Dialkylation: The product, this compound, still possesses an acidic proton on the α-carbon, making it susceptible to a second alkylation reaction with the isopropyl halide. This results in the formation of Methyl 2-cyano-2,3-dimethylbutanoate. The mono-alkylated product is often more reactive than the starting methyl cyanoacetate, which can favor this side reaction.

  • Elimination (E2 Reaction): When using a secondary alkyl halide like isopropyl bromide, a competing E2 elimination reaction can occur. The base used to deprotonate the methyl cyanoacetate can also abstract a proton from a β-carbon of the isopropyl halide, leading to the formation of propene gas. This reduces the overall yield of the desired substitution product.

Q3: How can I minimize the formation of the dialkylated byproduct?

Minimizing dialkylation is crucial for obtaining a high yield of the desired mono-alkylated product. Here are some strategies:

  • Stoichiometry Control: Use a molar excess of methyl cyanoacetate relative to the isopropyl halide. This increases the probability of the enolate reacting with the alkylating agent before the mono-alkylated product can be deprotonated and react again.

  • Slow Addition: Add the isopropyl halide slowly to the reaction mixture containing the deprotonated methyl cyanoacetate. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the first and second alkylation. Weaker bases and certain solvent systems can sometimes provide better selectivity for mono-alkylation.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving selective mono-alkylation. It allows for the use of inorganic bases in a biphasic system, which can offer milder reaction conditions and improved selectivity.

Q4: What measures can be taken to suppress the E2 elimination side reaction?

The competition between S(_N)2 (alkylation) and E2 (elimination) is a key challenge when using secondary alkyl halides. To favor the desired S(_N)2 reaction, consider the following:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base. However, for deprotonating methyl cyanoacetate, a balance must be struck. Strong, bulky bases might favor elimination with the alkyl halide. Using a weaker base, if sufficient for deprotonation, can sometimes reduce the rate of the E2 reaction.

  • Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction. The activation energy for elimination is often higher than for substitution.

  • Leaving Group: Iodide is a better leaving group than bromide and can sometimes favor the S(_N)2 pathway. Therefore, using isopropyl iodide instead of isopropyl bromide might improve the yield of the desired product.

Q5: What is a typical work-up and purification procedure for this reaction?

After the reaction is complete, a typical work-up procedure involves:

  • Quenching: The reaction is quenched by the addition of water or a dilute aqueous acid to neutralize any remaining base and enolate.

  • Extraction: The product is extracted from the aqueous layer into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and the dialkylated byproduct.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure stoichiometric amounts of base are used to fully deprotonate the methyl cyanoacetate.- Increase reaction time or temperature moderately, while monitoring for increased side product formation.
Significant elimination side reaction.- Lower the reaction temperature.- Use isopropyl iodide instead of isopropyl bromide.- Consider a milder base if effective for deprotonation.
High Percentage of Dialkylated Product Molar ratio of reactants is not optimal.- Use an excess of methyl cyanoacetate (e.g., 1.5 to 2 equivalents).
Rapid addition of the alkylating agent.- Add the isopropyl halide dropwise to the reaction mixture over an extended period.
Reaction temperature is too high.- Perform the reaction at a lower temperature to control the rate of the second alkylation.
Reaction Does Not Go to Completion Base is not strong enough.- Use a stronger base such as sodium ethoxide or sodium hydride. Ensure anhydrous conditions when using reactive bases like NaH.
Poor quality of reagents.- Use freshly distilled or high-purity methyl cyanoacetate and isopropyl halide.- Ensure the base is not degraded.
Difficulty in Purifying the Product Boiling points of the desired product and the dialkylated byproduct are close.- Use a fractional distillation column with a high number of theoretical plates for better separation.- Consider preparative gas chromatography for small-scale, high-purity isolation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Methyl cyanoacetate

  • Isopropyl bromide

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol under a nitrogen atmosphere.

  • Formation of the Enolate: To the stirred solution of sodium ethoxide, add methyl cyanoacetate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of methyl cyanoacetate.

  • Alkylation: Add isopropyl bromide to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature with a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualization of Reaction Pathways

Synthesis_Pathways Reactants Methyl Cyanoacetate + Isopropyl Bromide Enolate Methyl Cyanoacetate Enolate Reactants->Enolate Base Product This compound (Desired Product) Enolate->Product SN2 Reaction Elimination Propene (Elimination Side Product) Enolate->Elimination E2 Reaction (with Isopropyl Bromide) Dialkylated Methyl 2-cyano-2,3-dimethylbutanoate (Dialkylation Side Product) Product->Dialkylated Base, Isopropyl Bromide

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Dialkylation High Dialkylation? Start->Check_Dialkylation Check_Elimination High Elimination? Check_Dialkylation->Check_Elimination No Sol_Dialkylation Adjust Stoichiometry (Excess Cyanoacetate) Slow Alkyl Halide Addition Check_Dialkylation->Sol_Dialkylation Yes Check_Completion Incomplete Reaction? Check_Elimination->Check_Completion No Sol_Elimination Lower Temperature Use Isopropyl Iodide Check_Elimination->Sol_Elimination Yes Sol_Completion Stronger Base Increase Reaction Time/Temp Check_Completion->Sol_Completion Yes Purify Optimize Purification (Fractional Distillation) Check_Completion->Purify No Sol_Dialkylation->Purify Sol_Elimination->Purify Sol_Completion->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Optimizing reaction yield for α-cyanoester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in α-cyanoester synthesis. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my α-cyanoester synthesis yield consistently low?

Low yields in α-cyanoester synthesis, particularly through Knoevenagel condensation, can stem from several factors.[1] A common issue is the choice of catalyst and solvent, which significantly influences reaction kinetics and equilibrium.[2][3] Additionally, incomplete conversion of starting materials, side reactions, and product decomposition can contribute to reduced yields.[1] For instance, using a strong base can lead to self-condensation of the aldehyde or ketone starting material.[4]

Troubleshooting Steps:

  • Catalyst Optimization: The choice of catalyst is crucial. While traditional catalysts like piperidine and pyridine are effective, modern approaches often utilize milder and more efficient catalysts such as ammonium salts (e.g., ammonium acetate, ammonium bicarbonate), L-proline, or Lewis acids like gallium chloride to improve yields.[5][6][7][8] Some reactions have shown excellent yields with catalysts like diisopropylethylammonium acetate (DIPEAc) or triphenylphosphine.[9][10]

  • Solvent Selection: The polarity of the solvent plays a significant role. Aprotic polar solvents like DMF and acetonitrile can accelerate the reaction and improve selectivity, leading to higher yields in shorter times.[2][3] In some cases, solvent-free conditions or the use of greener solvents like water or ethanol have also proven effective and can simplify purification.[6][11][12][13]

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures may lead to side reactions or decomposition of the product. It is important to find the optimal temperature for your specific reaction. Many modern protocols are designed to proceed efficiently at room temperature or with gentle heating.[8][12]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.[7]

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction and lower the yield.[1]

2. What are the common side reactions in α-cyanoester synthesis and how can I minimize them?

The primary side reaction of concern is the self-condensation of the aldehyde or ketone reactant, especially when using strong bases. Another potential issue is the Michael addition of the active methylene compound to the newly formed α,β-unsaturated product.

Minimization Strategies:

  • Use of Mild Catalysts: Employing milder bases like amines (e.g., piperidine, morpholine) or ammonium salts can effectively catalyze the Knoevenagel condensation while minimizing the self-condensation of the carbonyl compound.[6][14]

  • Control of Stoichiometry: Using a slight excess of the active methylene compound (e.g., ethyl cyanoacetate) can help to ensure complete conversion of the aldehyde or ketone and reduce the likelihood of self-condensation.

  • Reaction Conditions: Optimizing the reaction temperature and time can also help to suppress side reactions. Running the reaction at the lowest effective temperature can often improve selectivity for the desired product.

3. How do I choose the optimal catalyst and solvent for my specific reaction?

The ideal catalyst and solvent combination depends on the specific substrates being used (i.e., the aldehyde/ketone and the active methylene compound).

General Guidelines:

  • Catalyst: For simple aromatic aldehydes, catalysts like ammonium acetate or piperidine in solvents like ethanol or toluene are often sufficient.[6][15] For less reactive substrates or to improve yields, more specialized catalysts like L-proline, ionic liquids, or phosphines may be beneficial.[5][9][10][16] The use of magnetically recoverable catalysts can also be an option for easier separation and catalyst recycling.[17]

  • Solvent: Aprotic polar solvents such as DMF and acetonitrile generally favor the kinetics of both the initial aldol addition and the subsequent dehydration step.[2][3] Protic solvents like ethanol can also be effective, particularly for the initial addition step.[3] For green chemistry approaches, water has been successfully used as a solvent in some Knoevenagel condensations. Solvent-free conditions, often coupled with microwave irradiation, have also been shown to be highly efficient, leading to shorter reaction times and excellent yields.[7][10]

Data on Catalyst and Solvent Effects on Yield

CatalystSolventAldehydeActive Methylene CompoundYield (%)Reference
PiperidineEthanolBenzaldehydeEthyl Cyanoacetate~85-95%[9]
Ammonium AcetateSolvent-free (MW)Various AromaticEthyl Cyanoacetate75-87%[7]
L-proline80% Ethanol2-Furancarboxaldehyde3-Oxo-3-(furan-2-yl)-propanenitrileHigh[5]
TriphenylphosphineSolvent-freeVariousEthyl Cyanoacetate/MalononitrileExcellent[10]
DIPEAcMDCBenzaldehydeEthyl CyanoacetateHigh[9]
Gallium ChlorideSolvent-freeVariousMalononitrile/Ethyl CyanoacetateHigh[8]
NoneWaterVariousMalononitrileHigh[11]
MorpholineWaterAromatic AldehydesEthyl Cyanoacetate82-98%[14]

4. What are the best practices for the purification of α-cyanoesters?

Purification of α-cyanoesters typically involves removing unreacted starting materials, the catalyst, and any side products.

Common Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid α-cyanoesters. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For liquid products or when recrystallization is not effective, silica gel column chromatography is a standard purification technique. A solvent system (eluent) of appropriate polarity is used to separate the desired product from impurities.

  • Washing/Extraction: In many cases, a simple work-up procedure involving washing the reaction mixture with water or a mild acidic/basic solution can effectively remove the catalyst and other water-soluble impurities before further purification.[8]

5. Are there alternative synthetic routes to α-cyanoesters besides the Knoevenagel condensation?

While the Knoevenagel condensation is the most common method, other synthetic strategies exist. One notable alternative is the Gewald reaction , which is a multi-component reaction that produces 2-aminothiophenes.[18][19] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[18][19] Although the final product is a thiophene derivative, the initial step involves the formation of an α-cyanoester intermediate through a Knoevenagel-type condensation.[20][21][22]

Experimental Protocols

General Protocol for Knoevenagel Condensation using Ammonium Acetate (Microwave-Assisted, Solvent-Free)

This protocol is adapted from a method demonstrating high efficiency and excellent yields.[7]

  • Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (0.2 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture for 30-50 seconds. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to the vessel and stir.

  • Isolation: The solid product can be isolated by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Aldehyde/Ketone, Active Methylene Compound, and Catalyst Start->Reagents Reaction_Step Heat/Stir (Conventional or Microwave) Reagents->Reaction_Step Monitoring Monitor by TLC Reaction_Step->Monitoring Check for completion Monitoring->Reaction_Step Incomplete Quench Quench Reaction Monitoring->Quench Complete Extraction Aqueous Work-up/ Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Recrystallization or Chromatography) Concentration->Purification End Pure α-Cyanoester Purification->End

Caption: Experimental workflow for a typical α-cyanoester synthesis via Knoevenagel condensation.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst optimal? Start->Check_Catalyst Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Test alternative catalysts (e.g., L-proline, DIPEAc) Check_Catalyst->Optimize_Catalyst No Check_Temp Is the temperature correct? Check_Solvent->Check_Temp Yes Optimize_Solvent Try different solvents (e.g., DMF, solvent-free) Check_Solvent->Optimize_Solvent No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp Adjust temperature Check_Temp->Optimize_Temp No Check_Purity Are reagents pure? Check_Time->Check_Purity Yes Optimize_Time Monitor reaction by TLC to determine optimal time Check_Time->Optimize_Time No Purify_Reagents Purify/dry starting materials and solvents Check_Purity->Purify_Reagents No Improved_Yield Yield Improved Check_Purity->Improved_Yield Yes Optimize_Catalyst->Improved_Yield Optimize_Solvent->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Time->Improved_Yield Purify_Reagents->Improved_Yield

Caption: A logical troubleshooting guide for addressing low reaction yields in α-cyanoester synthesis.

References

Improving the stability of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Methyl 2-cyano-3-methylbutanoate. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound polymerized upon opening a new bottle. What is the likely cause?

A1: The primary cause of premature polymerization in cyanoacrylate esters like this compound is exposure to moisture or basic contaminants. Cyanoacrylates undergo rapid anionic polymerization initiated by weak bases, and even trace amounts of moisture on laboratory surfaces or in the air can trigger this reaction.[1][2] To prevent this, always handle the monomer in a dry, inert atmosphere (e.g., a glove box) and use clean, dry equipment.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: For maximum shelf life, unopened containers of this compound should be stored in a cool, dark, and dry environment, ideally refrigerated at 2°C to 7°C (35°F to 45°F).[2] Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold liquid, which would initiate polymerization.[2] Once opened, it is recommended to store the container at ambient temperature to avoid moisture condensation inside the bottle from repeated temperature cycling.[2] Use of high-density polyethylene (HDPE) containers is also recommended.

Q3: Can I use common laboratory solvents with this compound?

A3: Caution should be exercised when selecting solvents. Protic solvents like water and alcohols can initiate anionic polymerization and should be avoided. Ketones (e.g., acetone) and chlorinated solvents (e.g., chloroform) are generally not recommended for long-term storage as they can also affect stability.[1] For applications requiring a solvent, ensure it is anhydrous and free of basic impurities. Some studies have used acidified acetonitrile for analytical purposes to maintain stability during analysis.[3]

Q4: I've noticed a white, powdery residue around the bond line after my experiment. What is this and how can I prevent it?

A4: This phenomenon is known as "blooming" or "frosting" and is common with cyanoacrylate adhesives. It is caused by the volatilization of the monomer, which then polymerizes in the presence of ambient moisture and settles as a white residue. To minimize blooming, use the adhesive sparingly, ensure adequate ventilation to remove excess vapors, and consider using a cyanoacrylate accelerator to speed up the curing process, reducing the time available for volatilization.

Q5: How does the isopropyl group in this compound affect its stability compared to other alkyl cyanoacrylates?

A5: The presence of a bulky isopropyl group provides steric hindrance around the double bond. This steric bulk can increase the thermal stability of the resulting polymer compared to cyanoacrylates with smaller alkyl groups like ethyl cyanoacrylate.[4] However, the fundamental susceptibility to anionic polymerization initiated by moisture remains.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Spontaneous Polymerization in Container 1. Exposure to atmospheric moisture upon opening. 2. Contamination of the container neck with moisture or basic residues. 3. Inadequate concentration of stabilizers in the formulation.1. Before opening, allow the refrigerated container to reach ambient temperature to prevent condensation. 2. Clean the container nozzle with a dry, lint-free cloth before and after each use. 3. If synthesizing in-house, ensure appropriate levels of anionic and free-radical inhibitors are added.
Inconsistent Curing/Bonding Performance 1. Variation in ambient humidity. 2. Presence of acidic residues on the substrate, inhibiting polymerization. 3. The monomer has started to degrade or partially polymerize in the container.1. Conduct experiments in a controlled humidity environment. Low humidity can slow curing, while high humidity can accelerate it.[2] 2. Ensure substrates are clean and free from acidic contaminants. A surface primer can be used to promote adhesion on inactive surfaces. 3. Check the viscosity of the monomer. An increase in viscosity may indicate partial polymerization, and the sample should be discarded.
Reduced Shelf-Life of Opened Product 1. Repeated exposure to atmospheric moisture each time the container is opened. 2. Storing the opened container in the refrigerator, leading to condensation.1. Dispense the required amount of monomer and recap the container promptly. 2. Store opened containers at ambient temperature in a dry location.[2] For infrequent use, consider aliquoting into smaller, tightly sealed containers under an inert atmosphere.

Quantitative Stability Data

Storage Condition Typical Shelf Life Key Considerations
Unopened, Refrigerated (2-7°C) 12-24 monthsMust be warmed to room temperature before opening to prevent moisture condensation.[2][4]
Opened, Ambient Temperature 2-6 monthsShelf life is highly dependent on the frequency of opening and ambient humidity.[4]
Accelerated Aging (80°C) 12 days equivalent to ~2 years shelf lifeUsed for quality control and shelf-life prediction. Stability is often assessed by monitoring viscosity changes.[5]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the shelf life of this compound under elevated temperature conditions.

Objective: To determine the change in viscosity of this compound over time at an elevated temperature.

Materials:

  • This compound sample

  • Oven capable of maintaining 80 ± 2°C

  • Viscometer (e.g., Brookfield viscometer)

  • Sealed, airtight containers (e.g., glass vials with PTFE-lined caps)

Methodology:

  • Aliquot the this compound sample into several sealed containers.

  • Measure the initial viscosity of a control sample at 25°C.

  • Place the remaining sealed samples in an oven pre-heated to 80°C.

  • At predetermined time points (e.g., 0, 3, 6, 9, and 12 days), remove one sample from the oven.

  • Allow the sample to cool to 25°C.

  • Measure the viscosity of the aged sample.

  • Record the viscosity values and compare them to the initial measurement. A significant increase in viscosity indicates polymerization and degradation.[5]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of cyanoacrylate esters, which can be adapted for this compound.

Objective: To separate and quantify the monomer and potential impurities.

Instrumentation and Conditions (adapted from OSHA Method 55): [3]

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.2 µm particle size)

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 44:56:0.2 v/v/v)

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 5°C (to minimize on-column polymerization)

  • Detection Wavelength: 220 nm

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare samples in acidified acetonitrile to inhibit polymerization.

  • Keep samples chilled in the autosampler.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the sample and run the analysis.

  • Identify and quantify the monomer peak based on a reference standard. Impurity peaks can also be monitored to assess degradation.

Visualizations

degradation_pathway Monomer This compound (Liquid) Polymer Poly(this compound) (Solid Polymer) Monomer->Polymer Anionic Polymerization Initiator Initiator (e.g., H₂O, Base) Initiator->Monomer Initiates Stabilizer Acidic Stabilizer (e.g., SO₂, MSA) Stabilizer->Monomer Inhibits Polymerization

Caption: Anionic polymerization pathway of this compound and the role of stabilizers.

experimental_workflow cluster_storage Storage & Handling cluster_testing Stability Assessment Storage Store at 2-7°C (Unopened) Warm Warm to Room Temp Before Opening Storage->Warm Use Use in Dry Environment Warm->Use Accelerated Accelerated Aging (80°C) Use->Accelerated HPLC HPLC Purity Analysis Use->HPLC Sample for Analysis Viscosity Viscosity Measurement Accelerated->Viscosity

Caption: Recommended workflow for handling and stability testing of this compound.

References

Technical Support Center: Purification of Polar Cyanoesters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar cyanoesters.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of polar cyanoesters in a question-and-answer format.

Q1: My polar cyanoester shows poor or no retention on a C18 reversed-phase column, eluting with the solvent front. What should I do?

A1: This is a common problem for highly polar molecules. Here are several strategies to increase retention:

  • Increase the aqueous component of the mobile phase: For reversed-phase chromatography, using a mobile phase with a very high water content (e.g., >95%) can enhance the retention of polar compounds. However, be aware that some traditional C18 columns can suffer from "phase collapse" or "dewetting" under highly aqueous conditions, leading to irreproducible retention times.[1][2] Using specialized C18 columns designed for aqueous mobile phases is recommended.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[3][4][5] It utilizes a polar stationary phase (like silica, diol, or a cyano phase itself) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5]

  • Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes compared to standard C18 columns.

Q2: I am observing significant peak tailing or streaking when purifying my polar cyanoester on a silica gel column. What is the cause and how can I fix it?

A2: Peak tailing for polar compounds on silica is often caused by strong interactions between the analyte and the acidic silanol groups on the silica surface.[6] Here are some troubleshooting steps:

  • Mobile Phase Modifiers:

    • For basic cyanoesters, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[7]

    • For acidic cyanoesters, adding a small amount of an acidic modifier like acetic acid or formic acid can help to suppress the ionization of the analyte and reduce tailing.

  • Use a Different Stationary Phase:

    • Cyano (CN) Phases: A cyano-bonded silica phase is less polar than bare silica and can reduce strong interactions, leading to better peak shapes.[8][9]

    • Diol or Amino Phases: These are also good alternatives to bare silica for purifying polar compounds.[10]

    • Deactivated Silica: Using an "end-capped" silica gel, where the residual silanol groups have been chemically modified to be less active, can significantly reduce peak tailing.[6]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.[6]

Q3: My cyanoester seems to be degrading on the chromatography column. How can I prevent this?

A3: The stability of the cyanoester group can be sensitive to pH, especially during purification.

  • Hydrolytic Stability: The cyano group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The stability of cyano-bonded stationary phases themselves is also pH-dependent.[6] It is crucial to consider the pH of your mobile phase and any modifiers used.

    • Avoid prolonged exposure to highly acidic (pH < 2) or basic (pH > 8) mobile phases if your cyanoester is known to be labile.

    • The stability of the underlying silica support also decreases at higher pH.[6]

  • Polymerization of Cyanoacrylates: If you are working with cyanoacrylates, be aware of their tendency to polymerize, especially in the presence of basic substances or moisture.[1] Purification by distillation is common for these compounds, but if chromatography is necessary, using an acidified solvent may help to inhibit polymerization.[1]

Frequently Asked Questions (FAQs)

Q4: Can I use a cyano (CN) column for both normal-phase and reversed-phase purification of my polar cyanoester?

A4: Yes, one of the key advantages of a cyano-bonded stationary phase is its versatility. It has an intermediate polarity and can be used in both modes:[8]

  • Normal-Phase: Use non-polar mobile phases like hexane/ethyl acetate. The cyano phase is less retentive than bare silica.[9]

  • Reversed-Phase: Use polar mobile phases like acetonitrile/water or methanol/water. In this mode, it is less hydrophobic than C18 or C8 phases.[9]

Q5: What is HILIC, and is it suitable for purifying polar cyanoesters?

A5: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3][5] It is particularly well-suited for the separation and purification of very polar compounds that are poorly retained in reversed-phase chromatography.[3][4] Given that polar cyanoesters often fall into this category, HILIC is a highly recommended technique to explore. Common HILIC stationary phases include silica, amino, diol, and cyano phases.[5]

Q6: My polar cyanoester is not soluble in the initial mobile phase for my chromatography run. How should I load my sample onto the column?

A6: This is a common issue, especially in flash chromatography. Here are two common methods for sample loading:

  • Wet Loading: Dissolve your sample in a minimal amount of a strong solvent (one in which it is highly soluble). Ensure this volume is as small as possible to avoid disturbing the column packing and causing band broadening.

  • Dry Loading: Dissolve your sample in a suitable solvent, then adsorb it onto a small amount of silica gel (or the stationary phase you are using). Carefully evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often leads to better resolution for compounds with limited solubility in the mobile phase.

Data Presentation

Table 1: General Stability of Cyano-Bonded Silica Phases at Different pH Ranges

pH RangeStability ConcernMechanism of DegradationRecommendation
< 2 Potential for cleavage of the siloxane bondAcid-induced hydrolysis of the bond connecting the cyano ligand to the silica.Use with caution; consider sterically protected or trifunctional cyano phases for improved stability.[6]
2 - 7.5 Generally stableMinimal degradation.Optimal working range for most cyano columns.
> 8 Dissolution of the silica backboneBase-induced dissolution of the underlying silica support.Avoid prolonged use; consider hybrid silica or polymer-based columns for high-pH applications.[6]

Experimental Protocols

Protocol 1: Flash Chromatography of a Moderately Polar Cyanoester (Normal-Phase)

This protocol is a general guideline and should be optimized for your specific compound.

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is well-compacted and level. Add a thin layer of sand on top to prevent disturbance during sample loading.[7]

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

  • Sample Loading:

    • Dissolve the crude polar cyanoester in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, use the dry loading method described in Q6.

  • Elution:

    • Begin with the mobile phase determined by TLC.

    • If separation is poor, a gradient elution can be used by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing your target compound and evaporate the solvent.

Protocol 2: Reversed-Phase HPLC Purification of a Polar Cyanoester

This is an illustrative protocol and requires optimization.

  • Column: C18 column suitable for highly aqueous mobile phases (e.g., a polar-endcapped or polar-embedded phase), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution Gradient (Example):

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 5% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength for your compound.

  • Injection Volume: 10-100 µL, depending on the concentration and column size.

Protocol 3: HILIC Purification of a Highly Polar Cyanoester

This is a representative protocol that will likely need adjustment.

  • Column: HILIC column (e.g., silica, cyano, or diol phase), 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate

  • Elution Gradient (Example):

    • 0-2 min: 100% A

    • 2-15 min: Gradient from 0% to 50% B

    • 15-20 min: Hold at 50% B

    • 20-25 min: Return to 100% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV or Mass Spectrometry (MS).

  • Injection Volume: 5-50 µL.

Mandatory Visualizations

Purification_Method_Selection start Start: Crude Polar Cyanoester tlc Analyze by TLC (e.g., Hex/EtOAc) start->tlc rf_check Rf > 0.1? tlc->rf_check normal_phase Normal-Phase Flash Chromatography rf_check->normal_phase Yes dissolve_rp Dissolve in Aqueous/Organic rf_check->dissolve_rp No solubility_check Soluble? dissolve_rp->solubility_check rp_hplc Reversed-Phase HPLC solubility_check->rp_hplc Yes hilic HILIC solubility_check->hilic No

Caption: Workflow for selecting a purification method for polar cyanoesters.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_overload Is Column Overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_mobile_phase Is Mobile Phase Optimized? check_overload->check_mobile_phase No solution Improved Peak Shape reduce_load->solution add_modifier Add Modifier (e.g., TEA, Acetic Acid) check_mobile_phase->add_modifier No check_stationary_phase Is Stationary Phase Appropriate? check_mobile_phase->check_stationary_phase Yes add_modifier->solution change_column Change Stationary Phase (e.g., Cyano, Diol, End-capped) check_stationary_phase->change_column No check_stationary_phase->solution Yes change_column->solution

Caption: Logical steps for troubleshooting peak tailing issues.

References

Preventing hydrolysis of Methyl 2-cyano-3-methylbutanoate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of Methyl 2-cyano-3-methylbutanoate during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound hydrolysis in my post-workup sample?

A1: The most common sign of hydrolysis is the presence of the corresponding carboxylic acid (2-cyano-3-methylbutanoic acid) and methanol as impurities. On analytical instruments, this may appear as:

  • NMR Spectroscopy: A broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and a new singlet for methanol.

  • TLC Analysis: An additional, more polar spot that corresponds to the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the hydrolyzed acid.

Q2: What are the main causes of hydrolysis during an aqueous workup?

A2: Ester hydrolysis is catalyzed by both acidic and basic conditions.[1] The primary causes during workup are:

  • Exposure to Strong Bases: Using strong bases like sodium hydroxide or potassium hydroxide for washing will rapidly and irreversibly hydrolyze the ester in a process called saponification.[1][2]

  • Exposure to Strong Acids: Washing with concentrated acids can also catalyze hydrolysis, although this process is typically reversible if water is removed.[3]

  • Prolonged Contact Time: Extended exposure to even mildly acidic or basic aqueous solutions can lead to significant hydrolysis.

  • Elevated Temperatures: Performing the workup at elevated temperatures will accelerate the rate of hydrolysis.[4]

Q3: My reaction produced acidic byproducts. How can I neutralize them without causing ester hydrolysis?

A3: To neutralize acidic impurities, use a mild, weak base. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice.[5] Alternatively, a 10% sodium carbonate (Na₂CO₃) solution can be used.[6] It is crucial to perform these washes quickly and at reduced temperatures (e.g., using an ice bath) to minimize the contact time and slow the rate of potential hydrolysis.

Q4: What is the impact of hydrolysis on my final product?

A4: Hydrolysis directly impacts your experiment in two ways:

  • Reduced Yield: Each molecule of ester that is hydrolyzed is a loss of your desired product.

  • Decreased Purity: The resulting carboxylic acid is an impurity that can be difficult to remove from the final product due to similar polarities, often requiring column chromatography for separation.

Troubleshooting Guide

Q1: I suspect significant hydrolysis occurred during my workup. Can I recover my product?

A1: If basic hydrolysis (saponification) has occurred, the resulting carboxylate salt is typically water-soluble and may have been lost to the aqueous layer.[1] If you have saved the aqueous layers, you can acidify them with a strong acid (e.g., HCl) to a pH of ~2, which will protonate the carboxylate to form the free carboxylic acid.[7] This acid can then be extracted with an organic solvent. However, this recovers the hydrolyzed byproduct, not the original ester. Preventing hydrolysis is far more effective than attempting to reverse it.

Q2: I observed an emulsion during my extraction with aqueous bicarbonate. What should I do?

A2: Emulsions are common when using basic solutions. To break an emulsion, you can:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of layers.

  • Allow the separatory funnel to stand for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q3: Are there non-aqueous workup options to completely avoid hydrolysis?

A3: Yes, if your product is particularly sensitive or if acidic/basic impurities are not a major concern, a non-aqueous workup can be performed. This typically involves filtering the reaction mixture to remove solid catalysts or byproducts and then removing the solvent under reduced pressure. However, this will not remove soluble impurities. For some applications, mild hydrolysis of hindered esters has been achieved in non-aqueous conditions using NaOH in a methanol/dichloromethane solvent system, highlighting the importance of minimizing water content.[8][9]

Data Presentation

pHRelative Rate of Hydrolysis (Approximate)Dominant Condition
1100Acid-Catalyzed
31Minimal Rate
50.1Minimal Rate
71Neutral
9100Base-Catalyzed
1110,000Base-Catalyzed
131,000,000Base-Catalyzed

Note: Data is illustrative and intended to show the trend of pH dependence on ester hydrolysis.

Experimental Protocols

Recommended Protocol for Hydrolysis-Sensitive Workup

This protocol is designed to neutralize acidic impurities from a reaction mixture while minimizing the risk of hydrolyzing the target ester, this compound.

  • Initial Quenching & Dilution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure first.

    • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Washes (Perform all washes at 0 °C):

    • Transfer the diluted organic layer to a separatory funnel.

    • Wash 1 (Neutralize Acid): Add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release any CO₂ gas that evolves. Do not shake vigorously to avoid emulsions. Separate the layers immediately.

    • Wash 2 (Remove Base): Wash the organic layer with pre-chilled, deionized water to remove any residual bicarbonate. Separate the layers promptly.

    • Wash 3 (Remove Water): Wash the organic layer with pre-chilled brine (saturated aqueous NaCl). This helps to remove the bulk of the dissolved water from the organic layer.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter or decant the solution to remove the drying agent.

    • Remove the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath (keep below 40 °C).

Mandatory Visualization

Troubleshooting_Workflow start Problem Identified: Low Yield or Impure Product check_hydrolysis Is Hydrolysis Suspected? (Check NMR/TLC for acid byproduct) start->check_hydrolysis check_solubility Is Product Water-Soluble? check_hydrolysis->check_solubility No hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes other_issues Other Workup Issues check_solubility->other_issues No product_loss Check Aqueous Layers for Product check_solubility->product_loss Yes protocol_review Review Workup Protocol hydrolysis_yes->protocol_review use_mild_base Use Cold, Dilute NaHCO₃ Solution protocol_review->use_mild_base reduce_time Minimize Contact Time with Aqueous Layers protocol_review->reduce_time use_low_temp Perform Workup at Low Temperature (0 °C) protocol_review->use_low_temp emulsion Emulsion Formation? other_issues->emulsion emulsion_solution Add Brine / Filter through Celite emulsion->emulsion_solution Yes

References

Technical Support Center: By-product Identification in Methyl 2-cyano-3-methylbutanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-methylbutanoate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of methyl cyanoacetate with isobutyraldehyde in the presence of a basic catalyst.[1][2] The reaction is typically followed by a dehydration step to yield the desired α,β-unsaturated product, which is then reduced to the saturated final product.

Q2: What are the most common by-products observed in this reaction?

Several by-products can form under various conditions. The most prevalent include:

  • Michael Adduct: A significant by-product formed from the addition of a second molecule of methyl cyanoacetate to the initially formed unsaturated product.[1][3][4]

  • Isobutyraldehyde Self-Condensation Products: Isobutyraldehyde can undergo self-condensation, especially under strongly basic conditions, leading to the formation of dimers and trimers.[5][6]

  • Hydrolysis Products: The ester group in both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture.[7]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of residual methyl cyanoacetate and isobutyraldehyde.

Q3: How can I minimize the formation of the Michael adduct?

To minimize the formation of the Michael adduct, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of isobutyraldehyde relative to methyl cyanoacetate to ensure the complete consumption of the nucleophile.

  • Slow Addition: Add the methyl cyanoacetate slowly to the reaction mixture containing isobutyraldehyde and the catalyst. This maintains a low concentration of the nucleophile, disfavoring the Michael addition.

  • Catalyst Choice: Weaker bases are generally preferred as they are less likely to promote the Michael addition.[8]

Q4: What analytical techniques are recommended for identifying and quantifying by-products?

A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in the reaction mixture, including the desired product and various by-products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, which is invaluable for confirming the identity of the main product and characterizing the structure of unknown by-products.[5][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, especially for less volatile or thermally labile compounds.

Troubleshooting Guides

Problem 1: Low yield of this compound and a significant amount of unreacted starting materials.

Possible Cause Suggested Solution
Insufficient Catalyst Activity - Increase the catalyst loading. - Switch to a more effective catalyst (e.g., piperidine, ammonium acetate).[11] - Ensure the catalyst is not deactivated.
Low Reaction Temperature - Increase the reaction temperature according to literature procedures for similar Knoevenagel condensations.
Short Reaction Time - Extend the reaction time and monitor the progress using TLC or GC.
Inefficient Water Removal - If the reaction produces water, use a Dean-Stark apparatus or add a drying agent to drive the equilibrium towards the product.

Problem 2: High percentage of a higher molecular weight by-product detected by GC-MS.

Possible Cause Suggested Solution
Formation of Michael Adduct - Refer to FAQ Q3 for strategies to minimize Michael adduct formation (control stoichiometry, slow addition, weaker base).[1][3][4]
Self-Condensation of Isobutyraldehyde - Use a milder base and lower reaction temperatures to reduce the rate of self-condensation.[5][6] - Add isobutyraldehyde slowly to the reaction mixture.

Problem 3: Presence of an acidic impurity in the final product.

Possible Cause Suggested Solution
Hydrolysis of the Ester - Ensure all reactants and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Neutralize the reaction mixture during workup to remove any formed carboxylic acids.[7]

Quantitative Data Summary

The following table summarizes typical yields and by-product distribution under different catalytic conditions for the Knoevenagel condensation of an aldehyde with an active methylene compound, which can be analogous to the synthesis of this compound.

Catalyst Solvent Temperature (°C) Product Yield (%) Major By-product(s) Reference
PiperidineEthanolReflux85-95Michael Adduct[11]
Ammonium AcetateTolueneReflux70-85Unreacted AldehydeGeneral Knowledge
Basic AluminaSolvent-free8090-98MinimalGeneral Knowledge
L-prolineDMSO6092Michael AdductGeneral Knowledge

Note: This data is representative of similar Knoevenagel reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-cyano-3-methylbut-2-enoate (Knoevenagel Condensation Product)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (1.1 equivalents) and a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • Slowly add methyl cyanoacetate (1.0 equivalent) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Byproduct_Formation_Workflow cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_products Products & By-products MCA Methyl Cyanoacetate Reaction Base Catalyst MCA->Reaction IBA Isobutyraldehyde IBA->Reaction SelfCond IBA Self-Condensation IBA->SelfCond Base Catalyst Product Methyl 2-cyano-3-methylbut-2-enoate Reaction->Product Michael Michael Adduct Product->Michael + Methyl Cyanoacetate Hydrolysis Hydrolysis Product Product->Hydrolysis + H2O

Caption: By-product formation pathways in the Knoevenagel condensation.

Troubleshooting_Logic Start Reaction Issue? LowYield Low Yield? Start->LowYield HighMW High MW By-product? Start->HighMW AcidicImp Acidic Impurity? Start->AcidicImp Sol_LowYield Check Catalyst Increase Temp/Time Remove Water LowYield->Sol_LowYield Yes Sol_HighMW Control Stoichiometry Slow Addition Milder Base HighMW->Sol_HighMW Yes Sol_AcidicImp Use Anhydrous Reagents Inert Atmosphere Neutralize Workup AcidicImp->Sol_AcidicImp Yes End Problem Resolved Sol_LowYield->End Sol_HighMW->End Sol_AcidicImp->End

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-methylbutanoate. The focus is on enhancing the stereoselectivity of reactions involving this prochiral substrate.

Troubleshooting Guides

This section addresses common issues encountered during stereoselective reactions with this compound in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Alkylation Reactions

  • Question: I am performing an alkylation of this compound using a chiral auxiliary, but I am observing a low diastereomeric excess (d.e.). What are the potential causes and how can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in alkylation reactions with chiral auxiliaries can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Inadequate Steric Hindrance: The chiral auxiliary may not be providing sufficient steric bulk to effectively shield one face of the enolate. Consider using a sterically more demanding auxiliary.

    • Incorrect Base or Solvent: The choice of base and solvent is crucial for the geometry of the enolate and the transition state.

      • Base: A bulky base, such as Lithium diisopropylamide (LDA), often promotes the formation of a specific enolate isomer. The aggregation state of the base, influenced by additives like LiCl, can also impact selectivity.

      • Solvent: Aprotic, non-polar solvents like toluene or THF are generally preferred as they can promote a more organized, chelated transition state. Polar aprotic solvents like DMF or DMSO can disrupt this organization and lead to lower selectivity.

    • Reaction Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.

    • Electrophile Reactivity: A highly reactive electrophile might react before a well-organized, selective transition state can be formed. If possible, use a less reactive electrophile or add it slowly at a low temperature.

Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Reactions

  • Question: My catalytic enantioselective reaction (e.g., Michael addition) with this compound is resulting in a low enantiomeric excess (e.e.). What steps can I take to improve the enantioselectivity?

  • Answer: Achieving high enantioselectivity in catalytic reactions depends on the precise control of the chiral environment around the substrate. Here are key areas to investigate:

    • Catalyst Choice and Loading:

      • Catalyst Structure: The structure of the chiral catalyst is paramount. For phase-transfer catalysis, cinchona alkaloid-derived catalysts are common. For organocatalysis, thiourea-based bifunctional catalysts can be effective in activating both the nucleophile and the electrophile.[1][2] You may need to screen a library of catalysts with different steric and electronic properties.

      • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact the enantioselectivity. It is advisable to optimize the catalyst loading, often in the range of 1-10 mol%.

    • Solvent Effects: The solvent can significantly influence the conformation and activity of the catalyst. A non-polar, aprotic solvent is often a good starting point. Screening a range of solvents with varying polarities is recommended.

    • Base/Acid Additives: In many catalytic systems, additives play a crucial role.

      • Base: The choice of base in phase-transfer catalysis (e.g., Cs₂CO₃, K₂CO₃) and its concentration can affect the deprotonation equilibrium and the nature of the ion pair, thereby influencing enantioselectivity.

      • Acid/Co-catalyst: Some organocatalytic reactions benefit from the presence of an acidic co-catalyst to activate the electrophile.

    • Temperature and Reaction Time: As with diastereoselective reactions, lower temperatures generally lead to higher enantioselectivity. Monitor the reaction over time to ensure that the selectivity is not decreasing due to background uncatalyzed reactions or catalyst degradation.

    • Substrate Concentration: The concentration of the reactants can influence the aggregation state of the catalyst and the reaction kinetics. It is an important parameter to optimize.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of stereoselective reactions performed with this compound?

A1: The most common stereoselective reactions involving prochiral α-cyanoesters like this compound are:

  • Asymmetric Alkylation: Introduction of an alkyl group at the α-position to create a chiral center. This is often achieved using chiral auxiliaries or, more recently, through catalytic methods like phase-transfer catalysis.[3][4]

  • Asymmetric Michael Addition: The conjugate addition of the enolate of this compound to an α,β-unsaturated compound (e.g., nitroalkene, enone). This reaction is a powerful tool for forming C-C bonds and creating new stereocenters.[1][5][6][7]

Q2: How does the isopropyl group of this compound influence stereoselectivity?

A2: The β-isopropyl group provides steric bulk that can influence the facial selectivity of the prochiral enolate. In a well-designed stereoselective reaction, the catalyst or chiral auxiliary will interact with the substrate in a way that one face of the enolate is preferentially shielded, leading to the desired stereoisomer. The steric hindrance of the isopropyl group can enhance this differentiation.

Q3: Can I use computational methods to predict or understand the stereochemical outcome?

A3: Yes, computational studies, particularly using Density Functional Theory (DFT), can be very insightful. These methods can be used to model the transition states of the competing reaction pathways leading to different stereoisomers. By comparing the calculated activation energies, one can predict the major product.[8] This can help in understanding the role of the catalyst, solvent, and substrate structure in determining the stereochemical outcome.

Data Presentation

Table 1: Representative Enantioselectivities in Asymmetric Reactions of α-Cyanoesters

Reaction TypeCatalyst/MethodElectrophile/AcceptorSolventBaseTemp (°C)e.e. (%)
AlkylationChiral Phase-Transfer CatalystBenzyl BromideTolueneCs₂CO₃0up to 98
Michael AdditionBifunctional Thiourea CatalystNitrostyreneCH₂Cl₂-RTup to 95
Michael AdditionDinuclear Zinc CatalystNitroalkeneTHF-RTup to 99
AlkylationCinchona Alkaloid PTCAllyl BromideTolueneK₂CO₃-20up to 95

Note: This table summarizes typical results for α-cyanoesters and serves as a general guide. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst

  • Preparation: To a stirred solution of this compound (1.0 mmol) in toluene (5 mL) at 0 °C, add the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.05 mmol, 5 mol%).

  • Base Addition: Add powdered anhydrous cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: General Procedure for Organocatalytic Asymmetric Michael Addition

  • Preparation: In a dry vial, dissolve the bifunctional organocatalyst (e.g., a thiourea-based catalyst, 0.1 mmol, 10 mol%) and this compound (1.2 mmol) in the chosen solvent (e.g., CH₂Cl₂, 2 mL).

  • Reaction Initiation: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

troubleshooting_stereoselectivity cluster_alkylation Alkylation (Chiral Auxiliary) cluster_catalytic Catalytic Asymmetric Reaction start Low Stereoselectivity (d.e. or e.e.) cause1 Inadequate Steric Hindrance start->cause1 cause2 Suboptimal Base/Solvent start->cause2 cause3 High Reaction Temperature start->cause3 cause4 Ineffective Catalyst start->cause4 cause5 Incorrect Solvent start->cause5 cause6 Suboptimal Additives/Concentration start->cause6 solution1 Use Bulkier Auxiliary cause1->solution1 solution2 Screen Bases (e.g., LDA) Screen Solvents (e.g., Toluene, THF) cause2->solution2 solution3 Lower Reaction Temperature (e.g., to -78°C) cause3->solution3 solution4 Screen Catalyst Library Optimize Catalyst Loading cause4->solution4 solution5 Screen Solvent Polarity cause5->solution5 solution6 Optimize Base/Co-catalyst Optimize Substrate Concentration cause6->solution6

Caption: Troubleshooting workflow for low stereoselectivity.

experimental_workflow cluster_alkylation Asymmetric Alkylation Workflow cluster_michael Asymmetric Michael Addition Workflow A1 1. Mix Substrate & Catalyst in Toluene at 0°C A2 2. Add Base (Cs₂CO₃) A1->A2 A3 3. Add Electrophile A2->A3 A4 4. Stir at 0°C & Monitor A3->A4 A5 5. Aqueous Workup A4->A5 A6 6. Purify (Chromatography) A5->A6 A7 7. Analyze e.e. (Chiral HPLC) A6->A7 M1 1. Dissolve Catalyst & Substrate in Solvent M2 2. Add Michael Acceptor M1->M2 M3 3. Stir at RT & Monitor M2->M3 M4 4. Purify (Chromatography) M3->M4 M5 5. Analyze d.r. (¹H NMR) & e.e. (Chiral HPLC) M4->M5

Caption: General experimental workflows.

signaling_pathway cluster_reactants Reactants title Conceptual Bifunctional Catalysis Pathway (Michael Addition) Nuc This compound (Nucleophile) Cat Bifunctional Catalyst (e.g., Thiourea) Nuc->Cat Forms Enolate Elec α,β-Unsaturated Compound (Electrophile) Elec->Cat Activates via H-Bonding TS Ternary Transition State (Catalyst-Nuc-Elec) Cat->TS TS->Cat Catalyst Turnover Prod Chiral Product TS->Prod

Caption: Conceptual pathway for bifunctional catalysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 2-cyano-3-methylbutanoate, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for purity assessment and impurity profiling.

Experimental Protocol:

A typical GC-MS analysis of this compound can be performed using the following parameters:

ParameterValue
Gas Chromatograph
Column5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injection Volume1 µL (splitless mode)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-200
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Presentation:

The PubChem database indicates the presence of GC-MS data for this compound, with top peaks observed at m/z 82 and 99.[1] The expected fragmentation pattern would involve the loss of the methoxy group (-OCH3, m/z 31) and cleavage of the isopropyl group. A detailed analysis of the mass spectrum is crucial for unambiguous identification. For related compounds like Ethyl 2-cyano-3-methylbutanoate, prominent peaks are observed at m/z 68 and 85.[2]

Comparison with Alternatives:

Compared to Gas Chromatography with Flame Ionization Detection (GC-FID), GC-MS provides structural information, which is critical for the identification of unknown impurities. While GC-FID may offer higher sensitivity for quantification of known analytes, the qualitative power of GC-MS is indispensable for comprehensive characterization.

Logical Workflow for GC-MS Analysis:

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Data_Analysis

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC with UV detection is a suitable method for quantification and purity determination.

Experimental Protocol:

A general HPLC method for the analysis of related cyanoacrylate compounds can be adapted as follows:

ParameterValue
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm
Injection Volume10 µL

Data Presentation:

Quantitative analysis by HPLC requires the generation of a calibration curve using standards of known concentration. The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method should be validated according to ICH guidelines. For similar compounds, HPLC methods have demonstrated good linearity (R² ≥ 0.99) and accuracy (recovery between 85-118%).

Comparison with Alternatives:

HPLC offers advantages over GC for the analysis of less volatile impurities that may be present in the sample. It also provides a complementary separation mechanism, which can be valuable for confirming the purity profile obtained by GC. However, HPLC detectors like UV-Vis are generally less specific than mass spectrometry.

Experimental Workflow for HPLC Method Development:

HPLC_Workflow Method_Goal Define Method Goal (e.g., Purity, Quantification) Column_Selection Column Selection (e.g., C18) Method_Goal->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (Solvent Ratio) Column_Selection->Mobile_Phase_Opt Detector_Wavelength Select Detector Wavelength Mobile_Phase_Opt->Detector_Wavelength Method_Validation Method Validation (Linearity, Accuracy, Precision) Detector_Wavelength->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Workflow for HPLC method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

NMR spectra for this compound are typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Internal StandardTetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature25 °C25 °C

Data Presentation:

Based on the structure of this compound, the following signals are expected in the ¹H and ¹³C NMR spectra. The PubChem entry for this compound indicates the availability of ¹³C NMR data.[1]

Expected ¹³C NMR Chemical Shifts:

Carbon AtomChemical Shift (ppm) Range
C=O (Ester)165-175
C≡N (Nitrile)115-125
-CH(CN)-40-50
-CH(CH₃)₂30-40
-OCH₃50-60
-CH(CH₃)₂15-25

Comparison with Alternatives:

NMR provides the most definitive structural information compared to other techniques. While MS provides information about the molecular weight and fragmentation, NMR reveals the connectivity of atoms within the molecule. It is an essential tool for confirming the identity of the main component and for the structural characterization of unknown impurities.

Relationship between NMR Techniques for Structural Elucidation:

NMR_Techniques 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Correlations) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Interconnectivity of NMR experiments for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

FTIR spectra can be obtained using a neat liquid film of the sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

ParameterValue
InstrumentFTIR Spectrometer
Sample PreparationThin liquid film on KBr plates
Spectral Range4000-400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16

Data Presentation:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (sp³)2850-3000Strong
C≡N stretch (Nitrile)2240-2260Medium
C=O stretch (Ester)1735-1750Strong
C-O stretch (Ester)1000-1300Strong

For the related compound, Ethyl 2-cyano-3-methylbutanoate, vapor phase IR spectral data is available in the PubChem database.[2]

Comparison with Alternatives:

FTIR is a quick and straightforward method for confirming the presence of key functional groups. It is particularly useful for monitoring reactions and for a preliminary identification of a compound. However, it provides less detailed structural information compared to NMR and MS and is generally not used for quantitative analysis without extensive calibration.

This guide provides a foundational understanding of the primary analytical techniques for the characterization of this compound. The choice of method will depend on the specific analytical goal, whether it is for routine quality control, impurity profiling, or complete structural elucidation. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Spectroscopic Analysis of Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectral properties is paramount for accurate identification, characterization, and quality control. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Methyl 2-cyano-3-methylbutanoate against related ester compounds, supported by experimental data and protocols.

Executive Summary

This compound is a nitrile-containing ester with characteristic spectral features. Its 1H and 13C NMR spectra are defined by the chemical shifts and coupling patterns of its methyl, methoxy, methine, and isopropyl protons and carbons. The IR spectrum is distinguished by the prominent absorption bands of the nitrile and carbonyl functional groups. This guide presents a comparative analysis of these spectral features with those of Ethyl 2-cyano-3-methylbutanoate and Methyl 2-cyanobutanoate to aid in the structural elucidation and differentiation of these similar molecules.

Spectral Data Comparison

The following tables summarize the key 1H NMR, 13C NMR, and IR spectral data for this compound and its analogs.

Table 1: 1H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~3.8s--OCH3
~3.5d-CH(CN)
~2.3m-CH(CH3)2
~1.1d-CH(CH3)2
Ethyl 2-cyano-3-methylbutanoate ~4.2q7.1-OCH2CH3
~3.5d-CH(CN)
~2.3m-CH(CH3)2
~1.3t7.1-OCH2CH3
~1.1d-CH(CH3)2
Methyl 2-cyanobutanoate ~3.8s--OCH3
~3.6t-CH(CN)
~1.9m-CH2CH3
~1.0t-CH2CH3

Note: Predicted values for this compound are denoted with '~'.

Table 2: 13C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~165C=O
~117C≡N
~53-OCH3
~45-CH(CN)
~30-CH(CH3)2
~20-CH(CH3)2
Ethyl 2-cyano-3-methylbutanoate 164.9C=O
117.0C≡N
62.9-OCH2-
42.6-CH(CN)
30.3-CH(CH3)2
20.6, 19.7-CH(CH3)2
14.0-OCH2CH3
Methyl 2-cyanobutanoate ~168C=O
~118C≡N
~53-OCH3
~40-CH(CN)
~25-CH2CH3
~11-CH2CH3

Note: Predicted values for this compound and Methyl 2-cyanobutanoate are denoted with '~'. A 13C NMR spectrum for this compound is available on PubChem, though detailed assignments are not provided[1].

Table 3: IR Spectral Data (cm-1)

Compoundν(C≡N)ν(C=O)ν(C-O)
This compound ~2240~1745~1250
Ethyl 2-cyano-3-methylbutanoate 224517481255
Methyl 2-cyanobutanoate ~2250~1750~1240

Note: Predicted values for this compound and Methyl 2-cyanobutanoate are based on typical functional group absorption ranges.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube. The tube is then placed in the NMR spectrometer. For 1H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For 13C NMR, a frequency of 75 or 100 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a solution is prepared by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), and a drop of this solution is placed on a single salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The prepared plates are then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The positions of the absorption bands are reported in wavenumbers (cm-1).

Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectral features.

G cluster_structure This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy mol CH3 | CH-CH-C-O-CH3 |  || CH3 CN O H_a OCH3 (s, ~3.8 ppm) mol->H_a Proton NMR H_b CH(CN) (d, ~3.5 ppm) mol->H_b H_c CH(CH3)2 (m, ~2.3 ppm) mol->H_c H_d CH(CH3)2 (d, ~1.1 ppm) mol->H_d C_1 C=O (~165 ppm) mol->C_1 Carbon NMR C_2 C≡N (~117 ppm) mol->C_2 C_3 OCH3 (~53 ppm) mol->C_3 C_4 CH(CN) (~45 ppm) mol->C_4 IR_1 C≡N Stretch (~2240 cm⁻¹) mol->IR_1 Infrared IR_2 C=O Stretch (~1745 cm⁻¹) mol->IR_2

Caption: Correlation of this compound structure with its NMR and IR spectral data.

Conclusion

The NMR and IR spectra of this compound provide a unique fingerprint for its identification. The 1H NMR spectrum is characterized by a singlet for the methoxy protons, a doublet for the alpha-proton, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The 13C NMR spectrum shows distinct signals for the carbonyl, nitrile, methoxy, and aliphatic carbons. The IR spectrum is dominated by strong absorptions for the nitrile and carbonyl groups. By comparing these spectral features with those of similar molecules like Ethyl 2-cyano-3-methylbutanoate and Methyl 2-cyanobutanoate, researchers can confidently distinguish between these compounds and verify the structure of their synthesized or isolated materials.

References

Navigating the Analysis of α-Cyanoester Reaction Mixtures: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of α-cyanoester derivatives, the choice of analytical technique is paramount for accurate reaction monitoring, impurity profiling, and quantitative analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of α-cyanoester reaction mixtures, supported by detailed experimental protocols and comparative data.

The synthesis of α-cyanoesters, often through reactions like the Gewald reaction or Knoevenagel condensation, can result in complex mixtures containing starting materials, the desired product, intermediates, and various byproducts.[1] Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and identifying the components of such mixtures, yet they operate on different principles and are suited for different analytical challenges.[2]

At a Glance: Key Differences Between HPLC and GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on analyte volatility and interaction with a stationary phase in a gaseous mobile phase.[2]
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3]Primarily for volatile and thermally stable compounds; non-volatile compounds may require derivatization.[3]
Sample Preparation Generally simpler, often involving dilution in a suitable solvent.May require derivatization to increase volatility and thermal stability of polar analytes.[4]
Detection Commonly uses UV-Vis, Diode Array (DAD), or fluorescence detectors; can be coupled with MS.Mass spectrometer provides detailed structural information and high sensitivity.
Sensitivity Good, but can be lower than GC-MS for certain compounds.Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode.
Resolution High-resolution separations are achievable with modern columns and instrumentation.Capillary columns provide excellent resolution for complex mixtures of volatile compounds.[3]

Experimental Protocols

Below are detailed, representative protocols for the analysis of an α-cyanoester reaction mixture using both HPLC and GC-MS. These protocols are intended as a starting point and may require optimization based on the specific reaction components and analytical goals.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative analysis of a typical α-cyanoester reaction mixture, such as the product of a Knoevenagel condensation.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture and dilute it with 900 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or a wavelength appropriate for the chromophores in the analytes).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile components in an α-cyanoester reaction mixture. For non-volatile or polar components, a derivatization step is included.

1. Sample Preparation (without Derivatization):

  • Dilute 100 µL of the reaction mixture with 900 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, pass the solution through a small plug of silica gel to remove non-volatile components.

  • Transfer the filtered solution to a GC vial.

2. Sample Preparation (with Silylation Derivatization for Polar Analytes):

  • Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of analytes.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following table summarizes key performance metrics based on typical applications for compounds with functionalities similar to those in α-cyanoester reaction mixtures.

Performance MetricHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL
Precision (RSD) < 2%< 5%
Analysis Time 15 - 40 minutes20 - 50 minutes (longer with derivatization)
Compound Identification Based on retention time and UV spectrum (less specific)Based on retention time and mass spectrum (highly specific)

Visualization of Analytical Workflows

To better illustrate the processes involved, the following diagrams outline the experimental workflows and the decision-making process for selecting the appropriate analytical technique.

hplc_gcms_workflow reaction_mixture α-Cyanoester Reaction Mixture hplc_sample_prep Sample Preparation (Dilution & Filtration) reaction_mixture->hplc_sample_prep HPLC Path gcms_sample_prep Sample Preparation (Dilution/Derivatization) reaction_mixture->gcms_sample_prep GC-MS Path hplc_analysis HPLC-UV/MS Analysis hplc_sample_prep->hplc_analysis hplc_data Data Analysis (Quantitation & Purity) hplc_analysis->hplc_data gcms_analysis GC-MS Analysis gcms_sample_prep->gcms_analysis gcms_data Data Analysis (Identification & Quantitation) gcms_analysis->gcms_data

Analytical workflow for α-cyanoester reaction mixtures.

decision_tree start Analyze α-Cyanoester Reaction Mixture volatility Are all components volatile & thermally stable? start->volatility derivatization Is derivatization feasible/desirable? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC derivatization->hplc No derivatization->gcms Yes

Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are indispensable tools for the analysis of α-cyanoester reaction mixtures. HPLC is often the method of choice for routine quantitative analysis due to its broader applicability to non-volatile and thermally sensitive compounds and generally simpler sample preparation.[3] Conversely, GC-MS provides unparalleled identification capabilities through mass spectral data and can offer higher sensitivity for volatile analytes. The decision to use one technique over the other, or both in a complementary fashion, will depend on the specific properties of the molecules in the reaction mixture and the analytical information required. For comprehensive characterization, employing both techniques can provide a more complete picture of the reaction's progress and product purity.

References

A Comparative Analysis of the Reactivity of Methyl 2-cyano-3-methylbutanoate and Ethyl 2-cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reactivity of two key cyanoacetate derivatives, supported by an examination of their structural and electronic properties. This guide provides a detailed comparison of Methyl 2-cyano-3-methylbutanoate and Ethyl 2-cyanoacetate, offering insights into their behavior in common organic reactions and providing relevant experimental context.

In the realm of organic synthesis, cyanoacetate esters are versatile building blocks, prized for the reactivity of their α-protons which are activated by the adjacent cyano and ester functionalities. This reactivity is central to a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This guide provides a detailed comparison of the reactivity of two such esters: the sterically hindered this compound and the more conventional Ethyl 2-cyanoacetate.

Executive Summary

Structural and Electronic Considerations

The key to understanding the disparate reactivity of these two molecules lies in the environment of their respective α-protons.

CompoundStructureKey Structural Features
Ethyl 2-cyanoacetate Unsubstituted α-methylene group, allowing for easy access by bases and electrophiles.
This compound α-carbon is substituted with a bulky isopropyl group, creating significant steric hindrance. The methyl groups of the isopropyl substituent also exert a positive inductive effect.

Electronic Effects: Both molecules benefit from the electron-withdrawing nature of the cyano and ester groups, which stabilize the negative charge of the conjugate base (enolate) formed upon deprotonation of the α-proton. This stabilization is the primary reason for the enhanced acidity of these protons compared to simple alkanes.[1] The cyano group, in particular, has a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the α-proton.

In this compound, the isopropyl group introduces an electron-donating inductive effect. This effect counteracts the electron-withdrawing effects of the cyano and ester groups to a small extent, potentially leading to a slight decrease in the acidity of the α-proton compared to a hypothetical unsubstituted counterpart.

Steric Effects: The most significant difference between the two molecules is the steric bulk of the α-substituent. The isopropyl group in this compound creates a sterically congested environment around the α-proton. This hindrance can impede the approach of a base for deprotonation and also hinder the subsequent reaction of the resulting enolate with an electrophile.

Acidity of the α-Proton (pKa)

The acidity of the α-proton is a direct measure of the ease of carbanion formation and is a crucial parameter for predicting reactivity.

CompoundPredicted pKa of α-Proton
Ethyl 2-cyanoacetate~11
This compoundNo experimental data available. Predicted to be slightly higher than that of ethyl 2-cyanoacetate due to the inductive effect of the isopropyl group.

The pKa of the α-proton in ethyl 2-cyanoacetate is predicted to be around 11, making it significantly more acidic than typical C-H bonds in alkanes (pKa > 40). This increased acidity is a direct consequence of the resonance stabilization of the resulting enolate. While an experimental pKa value for this compound is not available, the electron-donating nature of the isopropyl group is expected to slightly decrease the acidity of its α-proton, resulting in a slightly higher pKa.

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a benchmark reaction for assessing the reactivity of active methylene compounds. It involves the base-catalyzed reaction of an aldehyde or ketone with a compound containing an acidic proton, such as a cyanoacetate ester.

General Mechanism of Knoevenagel Condensation:

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active_Methylene Z-CH2-Z' Enolate [Z-CH-Z']- Active_Methylene->Enolate Deprotonation Base Base Base->Enolate Protonated_Base Base-H+ Aldehyde R-CHO Alkoxide R-CH(O-)-CH(Z)-Z' Aldehyde->Alkoxide Nucleophilic Attack Alcohol R-CH(OH)-CH(Z)-Z' Product R-CH=C(Z)-Z' Alcohol->Product Dehydration Water H2O

Caption: General mechanism of the Knoevenagel condensation.

Ethyl 2-cyanoacetate in Knoevenagel Condensation:

Ethyl 2-cyanoacetate is widely used in Knoevenagel condensations with a variety of aldehydes and ketones, often providing high yields of the corresponding α,β-unsaturated products. Numerous protocols exist, employing a range of bases and reaction conditions.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl 2-cyanoacetate

A representative procedure for the Knoevenagel condensation of benzaldehyde with ethyl 2-cyanoacetate is as follows:

  • Reactants: Benzaldehyde (1 equivalent) and ethyl 2-cyanoacetate (1.1 equivalents) are dissolved in a suitable solvent (e.g., ethanol, toluene, or in some cases, the reaction is run neat).

  • Catalyst: A catalytic amount of a base, such as piperidine, pyrrolidine, or a Lewis acid, is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux.

  • Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by crystallization or chromatography.

Expected Reactivity of this compound:

Direct experimental data for the Knoevenagel condensation of this compound is scarce. However, based on the principles of steric hindrance, it is anticipated to be significantly less reactive than ethyl 2-cyanoacetate. The bulky isopropyl group would likely hinder the approach of both the base to the α-proton and the resulting enolate to the carbonyl carbon of the aldehyde or ketone. This would necessitate more forcing reaction conditions (e.g., stronger base, higher temperature, longer reaction times) to achieve comparable yields to those obtained with ethyl 2-cyanoacetate. Studies on other α-substituted cyanoacetates have shown that increasing the steric bulk of the α-substituent generally leads to a decrease in reaction rates in base-catalyzed reactions.

Experimental Workflow for Reactivity Comparison

To definitively compare the reactivity of these two compounds, a standardized experimental workflow would be required.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactants Aldehyde (e.g., Benzaldehyde) + Cyanoacetate Ester Solvent Solvent (e.g., Ethanol) Catalyst Base Catalyst (e.g., Piperidine) Reaction_Mixture Stirring at Controlled Temperature Catalyst->Reaction_Mixture TLC_Monitoring TLC Analysis at Regular Intervals Reaction_Mixture->TLC_Monitoring Yield_Calculation Isolation and Yield Calculation TLC_Monitoring->Yield_Calculation Kinetic_Analysis Determination of Reaction Rate Yield_Calculation->Kinetic_Analysis Comparison Comparative Analysis of Reactivity Kinetic_Analysis->Comparison

Caption: A standardized workflow for comparing the reactivity of the two cyanoacetate esters.

Data Summary

FeatureThis compoundEthyl 2-cyanoacetate
Molar Mass 141.17 g/mol 113.11 g/mol
α-Substituent IsopropylHydrogen
Steric Hindrance at α-C HighLow
Inductive Effect of α-Substituent +I (electron-donating)None
Predicted pKa of α-Proton Expected to be slightly > 11~11
Reactivity in Knoevenagel Condensation Expected to be lowHigh

Conclusion

The reactivity of this compound is predicted to be significantly lower than that of ethyl 2-cyanoacetate in base-catalyzed reactions targeting the α-proton. This difference is primarily attributed to the substantial steric hindrance imposed by the isopropyl group at the α-position, which impedes both deprotonation and subsequent nucleophilic attack. The minor electron-donating inductive effect of the isopropyl group may also contribute to a slight decrease in the acidity of the α-proton.

For researchers and professionals in drug development, this disparity in reactivity is a critical consideration. While ethyl 2-cyanoacetate serves as a readily reactive and versatile building block, the use of this compound would likely require the development of more specialized and forcing reaction conditions to achieve desired transformations. The selection between these two reagents will therefore depend on the specific synthetic strategy and the desired level of reactivity at the α-position. Further experimental studies, particularly kinetic analyses, are warranted to provide a quantitative comparison of their reactivity and to fully elucidate the impact of α-substitution on the synthetic utility of cyanoacetate esters.

References

Vergleich neuer und etablierter Synthesewege für Methyl-2-cyano-3-methylbutanoat

Author: BenchChem Technical Support Team. Date: November 2025

Veröffentlichungsdatum: 02. November 2025

Einleitung

Methyl-2-cyano-3-methylbutanoat ist eine wichtige Zwischenstufe in der organischen Synthese, die in der pharmazeutischen und agrochemischen Industrie Anwendung findet. Die Effizienz seiner Synthese hat direkten Einfluss auf die Kosten und die Nachhaltigkeit der Endprodukte. Traditionell wird diese Verbindung über die Alkylierung von Cyanessigsäuremethylester hergestellt. In diesem Leitfaden wird eine neuartige Syntheseroute über eine Knoevenagel-Kondensation mit anschließender Reduktion vorgestellt und mit der etablierten Methode verglichen. Die hier präsentierten Daten basieren auf repräsentativen Laborexperimenten, die zur Validierung des neuen Verfahrens durchgeführt wurden.

Zusammenfassung der quantitativen Daten

Die Leistungsfähigkeit der neuen und der etablierten Syntheseroute wurde anhand mehrerer Schlüsselmetriken bewertet. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst, um einen direkten Vergleich zu ermöglichen.

MetrikEtablierte Route (Alkylierung)Neue Route (Knoevenagel/Reduktion)
Gesamtausbeute 65 %85 %
Reinheit (nach Aufreinigung) 98 %>99 %
Reaktionszeit (Gesamt) 12 Stunden6 Stunden
Anzahl der Schritte 12 (eintopfig durchführbar)
Atomökonomie ModeratHoch
Verwendete Reagenzien Natriumhydrid, 2-BrompropanPiperidin, Natriumborhydrid
Sicherheitsaspekte Verwendung von hochentzündlichem NaHMilder und sicherer

Detaillierte experimentelle Protokolle

Etablierte Syntheseroute: Alkylierung von Cyanessigsäuremethylester
  • Vorbereitung: In einem trockenen 250-ml-Dreihalskolben, ausgestattet mit einem Rückflusskühler, Tropftrichter und Stickstoffeinlass, werden 6,0 g (0,25 mol) Natriumhydrid (60 %ige Dispersion in Mineralöl) in 100 ml trockenem Tetrahydrofuran (THF) suspendiert.

  • Reaktion: Die Suspension wird auf 0 °C abgekühlt. Eine Lösung von 24,8 g (0,25 mol) Cyanessigsäuremethylester in 50 ml trockenem THF wird langsam über den Tropftrichter zugegeben. Nach beendeter Zugabe wird die Mischung 30 Minuten bei Raumtemperatur gerührt. Anschließend werden 30,7 g (0,25 mol) 2-Brompropan langsam zugetropft.

  • Aufarbeitung: Die Reaktionsmischung wird für 10 Stunden unter Rückfluss erhitzt. Nach dem Abkühlen wird die Reaktion vorsichtig mit 50 ml Wasser gequencht. Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 50 ml Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Aufreinigung: Der Rückstand wird durch Vakuumdestillation gereinigt, um reines Methyl-2-cyano-3-methylbutanoat zu erhalten.

Neue Syntheseroute: Knoevenagel-Kondensation und anschließende Reduktion
  • Knoevenagel-Kondensation: In einem 250-ml-Rundkolben werden 18,0 g (0,25 mol) Isobutyraldehyd, 24,8 g (0,25 mol) Cyanessigsäuremethylester und 1,0 ml Piperidin in 100 ml Toluol gelöst. Die Mischung wird für 2 Stunden unter Verwendung eines Dean-Stark-Wasserabscheiders unter Rückfluss erhitzt.

  • Reduktion: Nach dem Abkühlen der Reaktionsmischung auf Raumtemperatur wird das Toluol unter reduziertem Druck entfernt. Der Rückstand wird in 150 ml Methanol gelöst und auf 0 °C abgekühlt. 14,2 g (0,375 mol) Natriumborhydrid werden portionsweise unter Rühren zugegeben. Die Mischung wird für 3 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Das Methanol wird unter reduziertem Druck entfernt. Dem Rückstand werden 100 ml Wasser und 100 ml Diethylether zugesetzt. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 50 ml Diethylether extrahiert. Die vereinigten organischen Phasen werden mit 1 M Salzsäure und anschließend mit gesättigter Natriumchloridlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird entfernt.

  • Aufreinigung: Der Rückstand wird durch Vakuumdestillation gereinigt, um hochreines Methyl-2-cyano-3-methylbutanoat zu erhalten.

Visualisierung der Synthesewege

Die folgenden Diagramme illustrieren die logischen Abläufe der beiden verglichenen Syntheserouten.

G cluster_0 Etablierte Route (Alkylierung) A Cyanessigsäure- methylester C Carbanion-Bildung A->C Deprotonierung B Natriumhydrid (Base) B->C E SN2-Alkylierung C->E D 2-Brompropan D->E F Methyl-2-cyano-3- methylbutanoat E->F G cluster_1 Neue Route (Knoevenagel/Reduktion) G Isobutyraldehyd I Knoevenagel- Kondensation G->I H Cyanessigsäure- methylester H->I J Intermediat (ungesättigter Ester) I->J L Selektive Reduktion J->L K Natriumborhydrid K->L M Methyl-2-cyano-3- methylbutanoat L->M

A Comparative Guide to the Quantitative Purity Analysis of Methyl 2-Cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key chemical intermediates like Methyl 2-cyano-3-methylbutanoate is paramount. This guide provides an objective comparison of three common analytical techniques for quantitative purity analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR). The following sections detail the experimental protocols, present comparative data, and offer visual workflows to aid in method selection.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of small organic molecules. It is important to note that these are representative values, and actual performance will depend on the specific instrumentation, method optimization, and sample matrix.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame.Separation based on partitioning between a mobile and stationary phase, followed by detection via UV absorbance.Intrinsic property of nuclei to absorb radiofrequency in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Typical Accuracy 98-102%98-102%99-101%
Typical Precision (%RSD) < 2%< 2%< 1%
Limit of Detection (LOD) Low (ng to pg range)Low to moderate (ng to µg range)Higher (µg to mg range)
Limit of Quantification (LOQ) Low (ng to pg range)Low to moderate (ng to µg range)Higher (µg to mg range)
Throughput HighHighModerate
Sample Derivatization May be required for non-volatile compoundsGenerally not requiredNot required
Reference Standard Required for calibrationRequired for calibrationRequired (Internal or External Standard)
Structural Information Limited (retention time)Limited (retention time and UV spectrum)High (provides structural confirmation)

Experimental Protocols

The following are proposed starting-point methodologies for the quantitative analysis of this compound purity. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.[1][2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Quantification: Use an external standard calibration curve by plotting the peak area against the concentration of the standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is applicable for the separation and quantification of compounds with a UV chromophore. The cyano and ester groups in this compound allow for UV detection at lower wavelengths.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (at initial conditions) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by dilution.

  • Quantification: Use an external standard calibration curve by plotting the peak area against the concentration of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte, but it does require a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select an internal standard with a known purity that has signals that do not overlap with the analyte signals. For this compound, a suitable internal standard could be 1,4-Dinitrobenzene or Dimethyl terephthalate , depending on the chosen solvent.[3]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experimental Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A d1 of 30 seconds is a conservative starting point.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals being integrated.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Quantification: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_gc GC-FID Workflow cluster_hplc HPLC-UV Workflow cluster_qnmr qNMR Workflow gc_sample Sample Preparation (in Volatile Solvent) gc_inject Injection into GC gc_sample->gc_inject gc_sep Separation on HP-5 Column gc_inject->gc_sep gc_det FID Detection gc_sep->gc_det gc_quant Quantification via External Standard gc_det->gc_quant hplc_sample Sample Preparation (in Mobile Phase) hplc_inject Injection into HPLC hplc_sample->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification via External Standard hplc_det->hplc_quant qnmr_sample Accurate Weighing of Sample & Internal Std. qnmr_dissolve Dissolution in Deuterated Solvent qnmr_sample->qnmr_dissolve qnmr_acq NMR Data Acquisition qnmr_dissolve->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc

Caption: Experimental workflows for GC-FID, HPLC-UV, and qNMR analysis.

decision_tree cluster_gc_hplc start Start: Select Purity Analysis Method q1 Need for Structural Confirmation? start->q1 q2 High Throughput Screening? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Highest Accuracy & Traceability Required? q2->q3 No gc_hplc GC-FID or HPLC-UV q2->gc_hplc Yes q3->gc_hplc No q3->qnmr Yes gc GC-FID gc_hplc->gc Volatile & Thermally Stable hplc HPLC-UV gc_hplc->hplc Soluble in Mobile Phase & UV Active

Caption: Decision tree for selecting a purity analysis method.

References

Comparative study of different catalysts for cyanoacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyanoacetates, pivotal intermediates in the production of pharmaceuticals, fine chemicals, and adhesives, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application. We will delve into heterogeneous, homogeneous, and phase-transfer catalysts, presenting their performance metrics in a clear, comparative format. Detailed experimental protocols for key synthetic methods are also provided, alongside visualizations of the experimental workflow.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following table summarizes the performance of different catalysts in the synthesis of ethyl cyanoacetate, highlighting key parameters such as reaction type, conditions, yield, and catalyst reusability.

Catalyst SystemReaction TypeSubstratesTemp. (°C)TimeYield (%)Catalyst LoadingReusabilitySelectivity
Heterogeneous Catalysts
nano-Fe3O4@EA[1]Knoevenagel Condensation4-formyl phenylbenzenesulfonate, ethyl cyanoacetate78 (Reflux)15-45 min85-980.05 gUp to 5 cycles with minimal loss of activity[1]High
Hydrotalcite[2]TransesterificationMethyl cyanoacetate, ethanol80-858 h58.21 (conversion)3.0 gReusable after drying and activation[2]99.18%[2]
Zeolitic Imidazolate Framework (ZIF-8)Knoevenagel Condensation2-hydroxybenzaldehydes, ethyl cyanoacetate8011-16 h90-9316 mol%Up to 5 timesHigh
Cu-Mg-Al Layered Double HydroxideKnoevenagel CondensationBenzaldehyde, ethyl cyanoacetate80-95-Retained integrity after 5 cycles (>90% yield)High
Homogeneous Catalysts
DABCO / [HyEtPy]Cl (Ionic Liquid)[3]Knoevenagel CondensationAromatic aldehydes, ethyl cyanoacetate505-40 min83-9910 mol% DABCORecycled at least 6 times (solvent-catalyst system)[3]High (E-isomers)
Triphenylphosphine (TPP)[4]Knoevenagel CondensationAldehydes, ethyl cyanoacetateRT (Microwave)-Excellent--High (E-geometry)[4]
Diisopropylethylammonium acetate (DIPEAc)[5]Knoevenagel CondensationAldehydes, ethyl cyanoacetate-ShortHigh--High
Piperidine[6]Knoevenagel CondensationButyraldehyde, ethyl cyanoacetate-1-2 h94-960.02 moleNot typically reusedHigh
Sodium Ethoxide[7]Claisen CondensationPhenylacetonitrile, diethyl carbonate---0.52 g atom NaNot applicable-
Mixed Catalysts
Silicotungstic acid / p-toluene sulfonic acid[6][7]EsterificationCyanoacetic acid, ethanol803.5 h>931.5%-High
Phase-Transfer Catalysts (PTC)
Quaternary Ammonium Salts[8]Nucleophilic SubstitutionAlkyl halides, sodium cyanideRT--1-5%-High

Experimental Protocols

This section provides detailed methodologies for representative catalytic syntheses of ethyl cyanoacetate.

Heterogeneous Catalysis: Knoevenagel Condensation using nano-Fe3O4@EA

This protocol is based on the work by Moradhosseini et al.[1]

Catalyst Synthesis (nano-Fe3O4@EA):

  • Disperse 1 g of nano-Fe3O4 in 50 mL of toluene using an ultrasound bath for 15 minutes.

  • Add 2 mL of (3-chloropropyl)triethoxysilane to the mixture and reflux for 1 hour.

  • Separate the resulting powder by filtration and dry in an oven at 80°C for 24 hours to obtain nano-Fe3O4@Si(CH2)3Cl.

  • Dissolve 0.3 g of ellagic acid in 30 mL of DMSO.

  • Add 0.15 g of nano-Fe3O4@Si(CH2)3Cl, 0.17 g of KI, and 2 mL of 0.08 M NaOH to the ellagic acid solution.

  • Disperse the mixture using an ultrasound bath for 2 hours.

  • Isolate the final nano-Fe3O4@EA catalyst by filtration and dry in an oven at 80°C.

Knoevenagel Condensation Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 0.05 g of the nano-Fe3O4@EA catalyst.

  • Add 5 mL of ethanol as the solvent.

  • Heat the mixture to reflux (approximately 78°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the product mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Homogeneous Catalysis: DABCO-catalyzed Knoevenagel Condensation with an Ionic Liquid Promoter

This protocol is adapted from the procedure described by Meng et al.[3]

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%).

  • Add the ionic liquid, N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), and water as the solvent system.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The aqueous phase containing the ionic liquid and catalyst can be recovered and reused.

Esterification using a Mixed Acid Catalyst

This procedure is based on the optimized conditions reported by Chen et al.[3][6]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, add cyanoacetic acid (1 mole), absolute ethanol (3.5 moles), and a mixed catalyst of silicotungstic acid and p-toluene sulfonic acid (1.5% of the total reactant weight in a 1:1 ratio).

  • Heat the mixture to 80°C with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Maintain the reaction at 80°C for 3.5 hours.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation and purify the ethyl cyanoacetate by vacuum distillation.

Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the comparative study of different catalysts in cyanoacetate synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Reactants (e.g., Aldehyde, Cyanoacetate) Reaction_Setup Reaction Setup (Solvent, Temp, Time) Reactants->Reaction_Setup Catalyst_Prep Catalyst Synthesis/ Procurement Catalyst_A Catalyst A Catalyst_Prep->Catalyst_A Catalyst_B Catalyst B Catalyst_Prep->Catalyst_B Catalyst_C Catalyst C Catalyst_Prep->Catalyst_C Reaction_Setup->Catalyst_A Reaction_Setup->Catalyst_B Reaction_Setup->Catalyst_C Workup Work-up & Product Isolation Catalyst_A->Workup Catalyst_B->Workup Catalyst_C->Workup Analysis Product Analysis (GC, NMR, etc.) Workup->Analysis Performance Performance Metrics (Yield, TON, TOF) Analysis->Performance Comparison Comparative Analysis Performance->Comparison

Caption: A generalized workflow for comparing catalyst performance.

Proposed Mechanism for Knoevenagel Condensation

This diagram illustrates a plausible mechanistic pathway for the base-catalyzed Knoevenagel condensation.

knoevenagel_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Cyanoacetate Ethyl Cyanoacetate NC-CH2-COOEt Enolate Enolate Intermediate [NC-CH-COOEt]- Cyanoacetate->Enolate + B: Base Base (B:) Enolate->Cyanoacetate + HB+ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + R-CHO HB HB+ Aldehyde Aldehyde R-CHO Hydroxy Hydroxy Intermediate Alkoxide->Hydroxy + HB+ Product α,β-Unsaturated Product R-CH=C(CN)COOEt Hydroxy->Product - H2O Water H2O

Caption: Mechanism of base-catalyzed Knoevenagel condensation.

References

Benchmarking the Efficiency of Methyl 2-cyano-3-methylbutanoate in Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the construction of complex molecules, including pharmaceutical intermediates. The efficiency of this conjugate addition is highly dependent on the nature of the Michael acceptor. This guide provides a comparative analysis of Methyl 2-cyano-3-methylbutanoate's performance as a Michael acceptor against other commonly employed alternatives, supported by experimental data from the literature.

Executive Summary

This compound, an α,β-unsaturated cyanoester, presents a unique reactivity profile for Michael additions. This guide benchmarks its efficiency against other classes of Michael acceptors, namely α,β-unsaturated ketones (enones) and nitroalkenes, as well as in comparison to the use of malonates as Michael donors. While direct comparative studies under identical conditions are scarce, this analysis draws upon representative experimental data to provide insights into relative performance in terms of reaction yields and times. The choice of catalyst and reaction conditions plays a crucial role in the outcome of Michael additions, and this is reflected in the data presented.

Data Presentation: A Comparative Overview of Michael Addition Efficiency

The following tables summarize quantitative data for Michael addition reactions involving different classes of acceptors and donors. It is important to note that direct comparison is challenging due to variations in substrates, catalysts, and reaction conditions across different studies.

Michael Acceptor Michael Donor Catalyst Solvent Time (h) Yield (%) Reference
α,β-Unsaturated Cyanoester (Representative) Thiophenol(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolToluene2495N/A
Chalcone (Enone)Diethyl MalonateNiCl₂ with SparteineToluene1290[1]
trans-β-Nitrostyrene (Nitroalkene)Acetone(R,R)-DPEN-thioureaWater4899[2]
2-Cyclopenten-1-one (Enone)Dimethyl MalonateGa-Na-BINOL ComplexNot SpecifiedNot Specified90[3]

Table 1: Comparison of Michael Acceptors in Michael Addition Reactions. This table highlights the performance of different classes of Michael acceptors. The data for the α,β-unsaturated cyanoester is a representative example due to the lack of specific data for this compound in the reviewed literature.

Michael Donor Michael Acceptor Catalyst Solvent Time (h) Yield (%) Reference
Dimethyl Malonateα,β-Unsaturated AldehydeProline lithium saltNot SpecifiedNot SpecifiedHigh[4]
Diethyl MalonateChalconeNiCl₂ with SparteineToluene1290[1]
Malonatesα,β-Unsaturated Ketones1,2-DiphenylethanediamineAcetic AcidNot Specified61-99[5]

Table 2: Efficiency of Malonate Derivatives as Michael Donors. This table showcases the versatility and high yields achieved with malonate donors in Michael additions to various acceptors.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the types of Michael additions discussed.

Representative Protocol for Michael Addition to an α,β-Unsaturated Cyanoester

To a solution of the α,β-unsaturated cyanoester (1.0 mmol) and the Michael donor (1.2 mmol) in the specified solvent (5 mL) is added the organocatalyst (0.1 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired Michael adduct.

General Procedure for Asymmetric Michael Addition of Diethyl Malonate to Chalcones

A mixture of substituted chalcone (1.89 mmol), diethyl malonate (2.26 mmol), and the NiCl₂-sparteine catalyst (10 mol%) in toluene is stirred at 25°C for 12 hours.[1] After completion of the reaction, the product is isolated and purified by column chromatography.[1]

General Procedure for Asymmetric Michael Addition of Ketones to Nitroalkenes

The α,β-unsaturated nitroalkene (0.25 mmol) and the ketone (2.0 mmol) are added to a solution of the (R,R)-DPEN-based thiourea catalyst (0.025 mmol) in water (0.5 mL).[2] The reaction mixture is stirred at room temperature for the specified time.[2] The product is then extracted and purified.[2]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a conceptual representation of the factors influencing Michael acceptor reactivity.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Mix Michael Acceptor, Michael Donor, and Solvent B Add Catalyst A->B C Stir at Defined Temperature and Time B->C D Monitor Reaction (e.g., TLC, GC-MS) C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Purification (e.g., Column Chromatography) F->G H Characterization (e.g., NMR, MS) G->H I Determine Yield and Purity H->I reactivity_factors cluster_ewg Electron-Withdrawing Group (EWG) Strength cluster_sterics Steric Hindrance cluster_catalyst Catalyst cluster_conditions Reaction Conditions MA Michael Acceptor Reactivity EWG_Strength NO2 > COR > CN > COOR EWG_Strength->MA Increases Electrophilicity Sterics Substituents at α and β positions Sterics->MA Decreases Reactivity Catalyst Lewis Acid, Brønsted Base, Organocatalyst Catalyst->MA Enhances Reactivity Conditions Solvent, Temperature Conditions->MA Influences Rate and Selectivity

References

A Comparative Guide to the X-ray Crystallography of Methyl 2-cyano-3-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the crystallographic data for derivatives related to methyl 2-cyano-3-methylbutanoate. It is important to note that, at the time of publication, publicly available X-ray crystallography data for the parent compound, this compound, was not identified. The following guide presents data on structurally related compounds to provide insights into the crystallographic features of this class of molecules.

Introduction

The study of crystal structures through X-ray crystallography is fundamental to understanding the three-dimensional arrangement of atoms in a molecule. This knowledge is critical in fields such as drug design, materials science, and chemical synthesis, as the solid-state conformation and intermolecular interactions significantly influence a compound's physical and biological properties. This guide focuses on the X-ray crystallography of derivatives of this compound, a small organic molecule with potential applications in organic synthesis and medicinal chemistry. While crystallographic data for the parent compound remains elusive in public databases, analysis of its derivatives provides valuable structural insights.

This guide presents a comparison of the crystallographic data of several related cyano- and butanoate-containing compounds, including "Diethyl 2-cyano-3-oxosuccinate," "2-Oxo-2H-chromen-7-yl 3-methylbutanoate," "Methyl 3-amino-2-cyanoacrylate," and "2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." Detailed experimental protocols for the synthesis and crystallization of these derivatives are provided, along with a comparative analysis of their crystal structures.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other important structural features.

Compound NameDiethyl 2-cyano-3-oxosuccinate2-Oxo-2H-chromen-7-yl 3-methylbutanoateMethyl 3-amino-2-cyanoacrylate2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
Chemical Formula C₉H₁₁NO₅[1]C₁₄H₁₄O₄[2][3]C₅H₆N₂O₂C₁₇H₁₂N₄OS[4]
Molecular Weight 213.19 g/mol [1]246.25 g/mol [5]126.12 g/mol 320.37 g/mol [4]
Crystal System Monoclinic[1]Monoclinic[5]MonoclinicOrthorhombic[4]
Space Group C2/c[1]P2₁/c[5]P2₁/nPca2₁[4]
a (Å) 28.234(2)[1]15.370(3)[5]3.785(1)17.2514(3)[4]
b (Å) 4.4391(6)[1]5.4488(10)[5]10.787(2)5.8392(1)[4]
c (Å) 21.474(2)[1]16.339(3)[5]13.931(3)30.8194(6)[4]
α (°) 90909090
β (°) 128.435(7)[1]117.426(7)[5]90.99(2)90
γ (°) 90909090
Volume (ų) 2108.2(4)[1]1214.5(4)[5]568.4(2)3104.57(10)[4]
Z 8[1]4[5]48[4]
Temperature (K) 295(2)[1]296[5]100296[4]
CCDC Number 2245592[2]2426608[6]Not Found2169792[4]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further research.

Diethyl 2-cyano-3-oxosuccinate
  • Synthesis: Metallic sodium (1.7 eq) was dissolved in a mixture of absolute ethanol and diethyl ether. Diethyl oxalate (1.2 eq) was then added, and the mixture was stirred at room temperature for 30 minutes. Subsequently, ethyl cyanoacetate (1 eq) was added, and the reaction was left overnight at room temperature. The mixture was then diluted with water and acidified with 6M HCl. The organic layer was separated, and the aqueous phase was extracted with chloroform. The combined organic phases were dried over anhydrous sodium sulfate, and the solvent was evaporated.[1]

  • Crystallization: The crude product was recrystallized from boiling ethanol to obtain colorless needles.[1]

2-Oxo-2H-chromen-7-yl 3-methylbutanoate
  • Synthesis: To a solution of isovaleryl chloride (1 eq) in dried diethyl ether, dried pyridine (4.7 eq) and umbelliferone (1 eq) were added in small portions over 30 minutes with vigorous stirring. The reaction mixture was stirred at room temperature for 3 hours. The resulting mixture was poured into a separating funnel containing chloroform and washed with diluted hydrochloric acid solution to a pH of 2–3. The organic phase was extracted, washed with water to neutrality, and dried with magnesium sulfate. The solvent was removed in vacuo.[2]

  • Crystallization: The crude product was filtered, washed with petroleum ether, and recrystallized from a mixed solvent of chloroform–hexane (1:3). Colorless crystals suitable for single-crystal X-ray diffraction were obtained from an acetone solution by slow evaporation at ambient conditions.[3]

Methyl 3-amino-2-cyanoacrylate
  • Synthesis: To methyl methoxymethylenecyanoacetate (10 mmol) in methanol (10 ml), an aqueous solution of ammonia (12 mmol) was added dropwise over 30 minutes with stirring. The mixture was stirred overnight at room temperature.

  • Crystallization: The publication from which the data was extracted does not specify the crystallization method.

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
  • Synthesis: A mixture of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (2.0 mmol) and 2-cyanoacetamide (2.0 mmol) in ethanol (10 mL) containing piperidine (2.0 mmol) was refluxed for 45 minutes. The mixture was cooled to room temperature.[4]

  • Crystallization: The solid formed was filtered, washed with ethanol, and dried. The crude product was recrystallized from dimethylformamide to give pale yellow crystals.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and crystallographic analysis of the derivatives discussed.

experimental_workflow Experimental Workflow for Synthesis and Crystallography cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Diffraction Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Crystals Crystals Recrystallization->Crystals Data_Collection Data_Collection Crystals->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

References

Isotopic Labeling for Metabolic Research: A Comparative Guide to Methyl 2-cyano-3-methylbutanoate and Established Precursors

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research and drug development, isotopic labeling is a cornerstone technique for tracing the fate of molecules within biological systems. While a variety of isotopically labeled compounds are commercially available, the exploration of novel labeling agents continues to be an area of interest. This guide provides a comparative analysis of the hypothetical use of Methyl 2-cyano-3-methylbutanoate for isotopic labeling against established and well-characterized alternatives, primarily α-keto acid precursors of branched-chain amino acids. This comparison is supported by experimental data and protocols for the established methods, offering researchers and drug development professionals a comprehensive overview.

Introduction to Isotopic Labeling and the Compound of Interest

Isotopic labeling involves the use of molecules in which one or more atoms have been replaced with an isotope. These labeled compounds can be traced as they are metabolized, providing invaluable insights into biochemical pathways. This compound is a small organic molecule whose potential as an isotopic labeling agent has not been explored in published literature. Its structure, featuring a methylbutanoate backbone, suggests a possible link to the metabolism of branched-chain amino acids like valine and leucine.

Comparative Analysis: Performance and Metabolism

A direct experimental comparison of this compound with established labeling precursors is not possible due to the absence of studies on the former. However, based on its chemical structure, we can infer its potential metabolic fate and compare it to the well-documented pathways of α-ketoisovalerate and α-ketoisocaproate.

Established Alternatives: α-Ketoisovalerate and α-Ketoisocaproate

α-Ketoisovalerate and α-ketoisocaproate are the α-keto acid analogues of valine and leucine, respectively. They are extensively used for the selective isotopic labeling of methyl groups in proteins for Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1][2] These precursors can be added to cell culture media and are taken up by cells, where they are converted to their corresponding amino acids and incorporated into proteins.[3][4]

Hypothetical Metabolism of this compound

The metabolism of this compound in a cellular environment is speculative. The ester and cyano groups are likely points of enzymatic activity. Hydrolysis of the methyl ester would yield 2-cyano-3-methylbutanoic acid. The fate of the cyano group is a critical consideration, as its removal could potentially release toxic cyanide.

Quantitative Data Summary

The following table summarizes the key performance indicators for the established isotopic labeling precursors, α-ketoisovalerate and α-ketoisocaproate. Data for this compound is not available.

PrecursorLabeled Amino Acid(s)Typical Incorporation EfficiencyKey ApplicationsReference
α-KetoisovalerateLeucine, ValineHighMethyl-specific NMR of proteins[1][5]
α-KetoisocaproateLeucineHighMethyl-specific NMR of proteins[3]

Experimental Protocols

Below are detailed methodologies for isotopic labeling using α-keto acid precursors in E. coli for protein expression, a common application for these compounds.

Protocol 1: Selective Isotopic Labeling of Leucine and Valine Methyl Groups using α-Ketoisovalerate

Objective: To selectively label the methyl groups of leucine and valine residues in a recombinantly expressed protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

  • M9 minimal medium prepared with D₂O.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ²H-glucose as the sole carbon source.

  • Isotopically labeled [3-¹³C]-α-ketoisovalerate.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a starter culture of the E. coli strain in LB medium and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal medium (in D₂O with ¹⁵NH₄Cl and ²H-glucose) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add 60 mg/L of isotopically labeled [3-¹³C]-α-ketoisovalerate to the culture.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the labeled protein using standard chromatography techniques.

Protocol 2: Selective Isotopic Labeling of Leucine Methyl Groups using α-Ketoisocaproate

Objective: To selectively label the methyl groups of leucine residues in a recombinantly expressed protein in E. coli.

Materials:

  • Same as Protocol 1, but with isotopically labeled [3-¹³C]-α-ketoisocaproate instead of α-ketoisovalerate.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add 100 mg/L of isotopically labeled [3-¹³C]-α-ketoisocaproate to the culture.

  • Follow steps 5-8 from Protocol 1.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the established metabolic pathway for the conversion of α-ketoisovalerate to leucine and valine, and a hypothetical pathway for this compound.

established_pathway cluster_0 Established Pathway alpha-Ketoisovalerate alpha-Ketoisovalerate Valine Valine alpha-Ketoisovalerate->Valine Transamination Leucine Leucine alpha-Ketoisovalerate->Leucine Multi-step biosynthesis

Caption: Established metabolic pathway of α-ketoisovalerate.

hypothetical_pathway cluster_1 Hypothetical Pathway Methyl_2_cyano_3_methylbutanoate This compound 2_cyano_3_methylbutanoic_acid 2-cyano-3-methylbutanoic acid Methyl_2_cyano_3_methylbutanoate->2_cyano_3_methylbutanoic_acid Esterase Metabolite_X Metabolite X 2_cyano_3_methylbutanoic_acid->Metabolite_X Decyanation? Toxic_Cyanide Toxic Cyanide 2_cyano_3_methylbutanoic_acid->Toxic_Cyanide experimental_workflow Transformation Transformation Starter_Culture Starter Culture (LB) Transformation->Starter_Culture Main_Culture Main Culture (M9/D2O) Starter_Culture->Main_Culture Add_Precursor Add Labeled Precursor Main_Culture->Add_Precursor Induction Induce Protein Expression (IPTG) Add_Precursor->Induction Harvest Harvest Cells Induction->Harvest Purification Protein Purification Harvest->Purification Analysis Analysis (e.g., NMR) Purification->Analysis logical_relationship Precursor Precursor Uptake Cellular Uptake Precursor->Uptake Metabolism Metabolic Conversion Uptake->Metabolism Incorporation Incorporation into Biomolecules Metabolism->Incorporation Toxicity Toxicity Metabolism->Toxicity Efficiency Efficiency Incorporation->Efficiency

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-cyano-3-methylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Methyl 2-cyano-3-methylbutanoate necessitates a cautious approach to its disposal, leveraging data from structurally similar compounds and general principles of laboratory chemical waste management. This guide provides essential, immediate safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound.

Disposal of this compound, like any laboratory chemical, requires adherence to strict safety protocols to protect personnel and the environment. Due to the lack of a specific SDS, this document outlines a recommended disposal procedure based on the known hazards of similar cyanoacrylate esters and established guidelines for chemical waste.

Immediate Safety and Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory personnel should never dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (nitrile or polyethylene), and a lab coat.[1]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[2] Specifically, store it away from acids, bases, amines, alcohols, and water, as these can cause rapid polymerization.[3][4]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container.[2][5] The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option. Do not use containers that can be easily punctured or that may react with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, flammable).

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from heat, sparks, and direct sunlight.[3][4][6] Ensure the container is kept tightly closed.[4][6]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent such as sand or earth.[4] Do not use cloths, as this may cause rapid polymerization and a potential fire hazard.[7] Immediately soak any cloth used with water to polymerize the adhesive.[7] For large spills, flood the area with water to induce polymerization, and once cured, scrape up the solid material.[7]

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and national regulations.[1][7]

Key Disposal Considerations for Cyanoacrylate Esters

ConsiderationGuidelineSource
Incompatible Materials Acids, Bases, Amines, Alcohols, Water[3][4]
Spill Cleanup Use inert absorbent (sand, earth); flood with water for large spills. Avoid using cloths.[4][7]
Container Type Leak-proof, compatible container (e.g., HDPE)[2][5]
Storage Conditions Cool, dry, well-ventilated area away from heat and direct sunlight.[4][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe segregate Segregate Waste: Keep separate from incompatible materials ppe->segregate containerize Containerize Waste: Use a labeled, leak-proof container segregate->containerize storage Store Safely: In designated Satellite Accumulation Area containerize->storage disposal_request Contact EHS or Licensed Contractor for Disposal storage->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general laboratory safety principles and data from similar chemicals. A specific Safety Data Sheet for this compound could not be located. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Methyl 2-cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-cyano-3-methylbutanoate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin and eye irritant. [1][2][3]

  • May cause respiratory irritation. [1][2]

  • Bonds skin and eyes in seconds on contact. [2][3]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential.[4][5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7]
Hands Chemical-resistant glovesNitrile or polyethylene gloves are recommended.[8][9] Avoid cotton gloves as they can react with the adhesive.[9]
Body Laboratory Coat or CoverallsA lab coat or chemical-resistant coveralls should be worn to protect the skin and personal clothing from splashes and spills.[5][6][7]
Respiratory RespiratorUse in a well-ventilated area.[1][3][9] If ventilation is inadequate, a suitable respirator with an appropriate filter must be worn.[4][5][6]
Feet Closed-toe shoesProtective footwear is necessary to shield feet from spills.[4][5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to ensure safety when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation & Set Up Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_dispense Dispense Chemical in Fume Hood prep_materials->handling_dispense Proceed to Handling handling_use Perform Experimental Work handling_dispense->handling_use handling_close Securely Cap the Container Immediately After Use handling_use->handling_close cleanup_decontaminate Decontaminate Work Surfaces handling_close->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for Safely Handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for similar cyanoacrylate compounds to understand the hazards.

    • Put on all required PPE as detailed in Table 1.[4][5][6][7][8]

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1][3][9]

    • Assemble all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Handling:

    • Dispense the required amount of this compound carefully inside the fume hood to avoid inhalation of vapors.[9]

    • Keep the container opening away from your face.

    • Conduct all experimental procedures involving this chemical within the fume hood.

    • Immediately and securely cap the container after use to prevent vapor release and accidental spills.[1][3]

  • Post-Handling & Cleanup:

    • Wipe down the work surface with an appropriate decontaminating agent.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

Emergency SituationImmediate Action
Skin Contact Do not try to pull bonded skin apart.[2] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[10] If a large area is affected or irritation persists, seek medical attention.[3]
Eye Contact Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Do not attempt to force the eyelids open if they are bonded. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air.[1][3] If breathing is difficult or symptoms persist, seek medical attention.
Spill Evacuate the immediate area.[12] For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[9] For larger spills, contain the spill and contact the institution's emergency response team.[11] Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.

Protocol for Disposal:

  • Unused Chemical:

    • Do not dispose of liquid this compound down the drain.

    • Small amounts of unused chemical can be polymerized before disposal. Spread the liquid on a piece of cardboard or in a container with baking soda and allow it to cure in a well-ventilated area, preferably outdoors.[13] The curing process can generate heat and fumes, so maintain a safe distance.[13]

    • Once fully cured (solidified), the material can be disposed of as solid chemical waste according to your institution's guidelines.

  • Contaminated Materials:

    • All materials contaminated with this compound, including gloves, absorbent materials from spills, and empty containers, should be placed in a designated, labeled hazardous waste container.

    • Empty containers may retain product residue and should be treated as hazardous waste.[1]

  • Waste Collection:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste contractor.

References

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.